(24R)-MC 976
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWMFGCRBTMOO-AOLSRVLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856154 | |
| Record name | (1S,3R,5Z,7E,24R)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112828-09-8 | |
| Record name | (1S,3R,5Z,7E,24R)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Core Mechanism of (24R)-MC 976: A Technical Guide for Researchers
(24R)-MC 976, a synthetic analog of vitamin D3, exerts its biological effects through a well-defined molecular pathway centered on the Vitamin D Receptor (VDR). As a potent modulator of gene expression, its mechanism of action involves a cascade of molecular interactions that ultimately lead to the inhibition of cancer cell proliferation, induction of cellular differentiation, and promotion of apoptosis. This guide provides an in-depth technical overview of the core mechanisms, supported by experimental data and protocols relevant to its study.
Primary Mechanism: Vitamin D Receptor (VDR) Activation
The principal mechanism of action for this compound, like other vitamin D compounds, is its function as a high-affinity ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The binding of this compound to the VDR's ligand-binding pocket induces a conformational change in the receptor.
This conformational shift facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer then translocates to the nucleus, if not already there, and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event initiates a cascade of transcriptional regulation.
References
An In-depth Technical Guide on the Synthesis and Chemical Structure of (24R)-MC 976
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, chemical structure, and biological signaling pathway of (24R)-MC 976, a Vitamin D2 analog. The information is compiled from various scientific sources to support research and development in the field of vitamin D analogs.
Chemical Structure and Identity
This compound is chemically known as (24R)-1,24-dihydroxyvitamin D2 or (24R)-1,24-dihydroxyergocalciferol. It is a derivative of Vitamin D2, distinguished by the stereospecific hydroxylation at the C-1 and C-24 positions, with the (R) configuration at C-24.
Chemical Formula: C₂₈H₄₄O₃
Molecular Weight: 428.65 g/mol
CAS Number: 112828-09-8
Synthesis of this compound: A Convergent Approach
The synthesis of this compound is typically achieved through a convergent synthetic strategy. This methodology involves the separate synthesis of two key fragments: the A-ring and the CD-ring/side-chain, which are then coupled to form the final molecule. This approach offers flexibility for modifying different parts of the molecule to create various analogs.
A common and effective coupling reaction for this synthesis is the Wittig-Horner reaction.[1][2] This reaction involves the condensation of a phosphine oxide-stabilized A-ring synthon with a ketone functional group on the CD-ring/side-chain fragment.
Synthesis of the CD-Ring/Side-Chain Fragment
The CD-ring/side-chain fragment containing the (24R)-hydroxyl group is often synthesized from commercially available Vitamin D2 (ergosterol). The synthesis involves several key steps:
-
Oxidative Cleavage: The side chain of ergosterol is cleaved to produce a C-22 aldehyde.
-
Side Chain Elongation and Stereoselective Hydroxylation: The side chain is then rebuilt, incorporating the hydroxyl group at the C-24 position with the desired (R) stereochemistry. This can be achieved through various stereoselective methods.
-
Functional Group Manipulation: The terminal functional groups are manipulated to yield the required ketone on the CD-ring for the subsequent coupling reaction.
Synthesis of the A-Ring Synthon
The A-ring synthon, typically a phosphine oxide derivative, is synthesized from a suitable chiral starting material.[3][4] This ensures the correct stereochemistry of the hydroxyl groups on the A-ring.
Coupling and Final Steps
The A-ring phosphine oxide and the CD-ring/side-chain ketone are coupled via the Wittig-Horner reaction.[1][2] The final steps involve the deprotection of any protecting groups used during the synthesis to yield this compound. The (24R) and (24S) epimers that may form during the synthesis are then separated using High-Performance Liquid Chromatography (HPLC).[5]
Experimental Protocols
Workflow for the Synthesis of this compound
Caption: Convergent synthesis workflow for this compound.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively published in a single source. However, typical yields for the key Wittig-Horner coupling step in vitamin D analog synthesis range from moderate to good, depending on the specific substrates and reaction conditions.
| Parameter | Description |
| Purity | Typically >95% after HPLC purification. |
| Spectroscopic Data | |
| ¹H NMR | Characteristic signals for the vitamin D triene system and the side-chain protons, with specific chemical shifts and coupling constants confirming the (24R) stereochemistry.[6][7] |
| ¹³C NMR | Resonances corresponding to the carbon skeleton of the molecule.[7] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[8][9] |
Signaling Pathway
This compound, like other vitamin D metabolites, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[10]
The proposed signaling pathway is as follows:
-
This compound Binding: The molecule enters the target cell and binds to the ligand-binding domain of the VDR.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.
-
VDRE Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in various cellular processes, including calcium homeostasis, cell proliferation, and differentiation.[11][12]
Caption: Signaling pathway of this compound via the Vitamin D Receptor.
References
- 1. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of the A-ring phosphine oxide building block useful for 1 alpha,25-dihydroxy vitamin D(3) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of 24(R),25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3-26,23-lactone using a cyano-bonded phase packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Fourier transform 1H NMR in the identification of vitamin D2 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. lcms.cz [lcms.cz]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 11. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
(24R)-MC 976 and the Vitamin D Receptor: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, immune modulation, and cellular proliferation and differentiation. Its activation by the hormonally active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), initiates a cascade of genomic and non-genomic signaling events. Consequently, the VDR has emerged as a significant therapeutic target for a range of conditions, including psoriasis, osteoporosis, and certain cancers.
This guide will provide a comprehensive overview of the methodologies used to determine VDR binding affinity, the known structure-activity relationships of C24-epimers of Vitamin D analogs, and the general signaling pathway of the Vitamin D Receptor.
Vitamin D Receptor Signaling Pathway
The binding of an agonist, such as a Vitamin D analog, to the VDR initiates a series of molecular events culminating in the regulation of target gene expression. This process is fundamental to the physiological effects of Vitamin D and its analogs.
Quantitative Data on VDR Binding Affinity
A comprehensive search of the scientific literature and chemical databases did not yield specific quantitative data for the Vitamin D Receptor binding affinity of this compound (CAS Number: 112828-09-8). However, the stereochemistry at the C24 position is known to significantly influence the biological activity of Vitamin D analogs.
For context, the table below presents data for the parent compound, calcipotriol (MC 903), and the natural VDR ligand, calcitriol.
| Compound | Common Name | VDR Binding Affinity (Relative to Calcitriol) |
| 1α,25(OH)₂D₃ | Calcitriol | 100% (Reference) |
| MC 903 | Calcipotriol | ~100% |
Note: The binding affinity of calcipotriol is often reported to be comparable to that of calcitriol, though slight variations may be observed depending on the specific assay conditions.
The lack of specific data for this compound highlights an area for future research. The structure-activity relationship of C24-epimers in other Vitamin D analogs suggests that the R-configuration at this position can lead to altered binding affinity and, consequently, different pharmacological profiles compared to the corresponding S-epimer or the parent compound. This is often attributed to different interactions within the ligand-binding pocket of the VDR.
Experimental Protocols for VDR Binding Affinity Determination
The binding affinity of a compound to the Vitamin D Receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled VDR ligand, most commonly [³H]-1α,25(OH)₂D₃, from the receptor.
Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the concentration of the test compound, this compound, that inhibits 50% of the specific binding of a radiolabeled ligand ([³H]-1α,25(OH)₂D₃) to the Vitamin D Receptor (IC₅₀). This value can then be used to calculate the inhibitory constant (Ki).
2. Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity ~180 Ci/mmol) in ethanol.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol) to create a stock solution, followed by serial dilutions.
-
Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 1 µM) of unlabeled 1α,25(OH)₂D₃.
-
Assay Buffer: A buffer such as Tris-HCl containing EDTA, dithiothreitol (DTT), and potassium chloride (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 100 mM KCl).
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry or dextran-coated charcoal (DCC).
-
Scintillation Cocktail and Counter.
3. Procedure:
-
Preparation of Receptor: The VDR preparation is diluted in the assay buffer to a concentration that yields sufficient specific binding of the radioligand.
-
Incubation:
-
Total Binding: VDR preparation, radioligand (at a concentration near its Kd, e.g., 0.1-0.5 nM), and assay buffer are incubated together.
-
Non-specific Binding: VDR preparation, radioligand, and a high concentration of unlabeled 1α,25(OH)₂D₃ are incubated.
-
Competitive Binding: VDR preparation, radioligand, and varying concentrations of the test compound, this compound, are incubated.
-
-
All incubations are typically carried out at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation:
-
Hydroxylapatite Method: An aliquot of HAP slurry is added to each tube, incubated for a short period (e.g., 15 minutes), and then centrifuged. The supernatant containing the unbound ligand is discarded, and the HAP pellet with the bound receptor-ligand complex is washed.
-
Dextran-Coated Charcoal Method: An aliquot of DCC suspension is added, incubated, and centrifuged. The supernatant containing the bound receptor-ligand complex is collected, as the DCC adsorbs the free radioligand.
-
-
Quantification: Scintillation cocktail is added to the washed HAP pellet or the supernatant from the DCC method, and the radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
An In-depth Technical Guide on the Biological Activity of 1α,24(R)-dihydroxyvitamin D₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biological activity of 1α,24(R)-dihydroxyvitamin D₃, a synthetic analog of the hormonally active form of vitamin D₃, 1α,25-dihydroxyvitamin D₃ (calcitriol). The initial query for "(24R)-MC 976" did not correspond to a standard nomenclature for a well-documented compound. Based on available scientific literature, it is highly probable that the intended compound of interest is 1α,24(R)-dihydroxyvitamin D₃, a molecule that has garnered significant interest for its distinct biological profile. This analog is characterized by its potent effects on cellular differentiation and proliferation, coupled with a reduced risk of hypercalcemia compared to calcitriol, making it a promising candidate for therapeutic applications, particularly in dermatology.
This guide summarizes key quantitative data, details the experimental protocols used to evaluate its activity, and provides visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Biological Data
The biological activity of 1α,24(R)-dihydroxyvitamin D₃ is best understood through direct comparison with calcitriol. The following tables summarize the key quantitative data available in the scientific literature.
| Parameter | 1α,24(R)-dihydroxyvitamin D₃ | 1α,25-dihydroxyvitamin D₃ (Calcitriol) | Cell Type/System | Reference |
| VDR Binding Affinity | Same affinity as calcitriol | High | Newborn mouse epidermis receptor | [1] |
| Induction of Keratinocyte Differentiation (Involucrin positive cells) | Increase from 6.4% to 24.1% (at 10⁻⁶ M) | Increase from 6.4% to 25.1% (at 10⁻⁶ M) | Normal human keratinocytes | [2] |
| Inhibition of DNA Synthesis | Similar to or slightly more potent than calcitriol | Potent inhibitor | Mouse epidermal keratinocytes | [3] |
| Hypercalcemic Activity | Less hypercalcemic than calcitriol | High | Rats (intravenous administration) | [3] |
Table 1: Comparative Biological Activities of 1α,24(R)-dihydroxyvitamin D₃ and Calcitriol.
Core Biological Activities
Effects on Cellular Differentiation and Proliferation
1α,24(R)-dihydroxyvitamin D₃ is a potent modulator of cellular differentiation and proliferation, particularly in keratinocytes. It has been demonstrated to induce the differentiation of these cells in a time- and dose-dependent manner, an effect comparable to that of calcitriol.[3] This is evidenced by an increase in the formation of cornified envelopes and the activity of transglutaminase, both markers of terminal differentiation in keratinocytes.[3]
Concurrently, this analog inhibits DNA synthesis in epidermal keratinocytes, suggesting an anti-proliferative effect that is beneficial in hyperproliferative skin disorders like psoriasis.[2][3] The ability of 1α,24(R)-dihydroxyvitamin D₃ to promote a normal differentiation program while curbing excessive cell growth underscores its therapeutic potential.
Reduced Hypercalcemic Activity
A key advantage of 1α,24(R)-dihydroxyvitamin D₃ over calcitriol is its reduced hypercalcemic effect.[3] Hypercalcemia, or elevated blood calcium levels, is a significant dose-limiting side effect of vitamin D-based therapies. The modification at the C24 position in 1α,24(R)-dihydroxyvitamin D₃ appears to dissociate the potent effects on cell differentiation from the strong calcemic actions, offering a wider therapeutic window for topical applications.
Mechanism of Action: Signaling Pathways
The biological effects of 1α,24(R)-dihydroxyvitamin D₃, like other vitamin D analogs, are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[4][5]
Upon entering the cell, 1α,24(R)-dihydroxyvitamin D₃ binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6] The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in cell cycle regulation, differentiation, and calcium homeostasis.
Experimental Protocols
The characterization of 1α,24(R)-dihydroxyvitamin D₃ involves a series of in vitro assays to determine its biological activity. Below are detailed methodologies for key experiments.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is designed to determine the binding affinity of 1α,24(R)-dihydroxyvitamin D₃ to the VDR.
Materials:
-
VDR Source: Nuclear extracts from cells overexpressing VDR or from tissues rich in VDR (e.g., newborn mouse epidermis).[3]
-
Radioligand: Tritiated 1α,25(OH)₂D₃ ([³H]-1,25(OH)₂D₃).
-
Competitor Ligand: Unlabeled 1α,24(R)-dihydroxyvitamin D₃ at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol, and potassium chloride.
-
Separation Matrix: Hydroxylapatite slurry or size-exclusion chromatography column.
-
Scintillation Fluid and Counter.
Procedure:
-
A constant amount of VDR preparation and [³H]-1,25(OH)₂D₃ are incubated in the assay buffer.
-
Increasing concentrations of unlabeled 1α,24(R)-dihydroxyvitamin D₃ are added to compete for binding to the VDR.
-
The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
The bound and free radioligand are separated. For example, using hydroxylapatite which binds the VDR-ligand complex.
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The concentration of 1α,24(R)-dihydroxyvitamin D₃ that inhibits 50% of the specific binding of [³H]-1,25(OH)₂D₃ (IC₅₀) is determined. The binding affinity (Ki) can then be calculated.
Keratinocyte Differentiation Assay (Cornified Envelope Formation)
This assay quantifies the ability of 1α,24(R)-dihydroxyvitamin D₃ to induce terminal differentiation in keratinocytes.
Materials:
-
Cell Line: Normal human or mouse epidermal keratinocytes.
-
Culture Medium: Keratinocyte growth medium.
-
Test Compound: 1α,24(R)-dihydroxyvitamin D₃ at various concentrations.
-
Inducing Agents: High calcium concentration in the medium can also be used as a positive control for differentiation.
-
Assay Buffer: Tris-HCl buffer with a reducing agent (e.g., dithiothreitol) and a detergent (e.g., SDS).
-
Microscope: Phase-contrast or fluorescence microscope.
Procedure:
-
Keratinocytes are cultured to a sub-confluent state.
-
The culture medium is replaced with fresh medium containing different concentrations of 1α,24(R)-dihydroxyvitamin D₃ or control vehicle.
-
Cells are incubated for a period of time (e.g., 24-72 hours) to allow for differentiation.
-
The cells are harvested and treated with the assay buffer to isolate the cornified envelopes, which are resistant to this treatment.
-
The number of cornified envelopes is counted using a hemocytometer under a phase-contrast microscope.
-
The percentage of differentiated cells (cornified envelopes) relative to the total number of cells is calculated.
Inhibition of DNA Synthesis Assay (³H-Thymidine Incorporation)
This assay measures the anti-proliferative effect of 1α,24(R)-dihydroxyvitamin D₃.
Materials:
-
Cell Line: Proliferating cells, such as epidermal keratinocytes.
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Test Compound: 1α,24(R)-dihydroxyvitamin D₃ at various concentrations.
-
Radiolabel: [³H]-Thymidine.
-
Cell Harvester and Filter Mats.
-
Scintillation Fluid and Counter.
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach and resume proliferation.
-
The cells are treated with various concentrations of 1α,24(R)-dihydroxyvitamin D₃ or a vehicle control for a specified period (e.g., 24-48 hours).
-
[³H]-Thymidine is added to the culture medium for the final few hours of the incubation period.
-
During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
The cells are then harvested onto filter mats, and unincorporated [³H]-thymidine is washed away.
-
The radioactivity on the filter mats, which is proportional to the amount of DNA synthesis, is measured using a scintillation counter.
-
The inhibition of DNA synthesis is calculated relative to the vehicle-treated control cells.
Conclusion
1α,24(R)-dihydroxyvitamin D₃ is a potent vitamin D analog with a distinct biological profile. Its ability to induce cellular differentiation and inhibit proliferation to a similar extent as calcitriol, but with a significantly lower hypercalcemic potential, makes it an attractive candidate for the development of therapies for hyperproliferative disorders, particularly in dermatology. The mechanism of action is primarily mediated through the VDR, leading to the regulation of gene expression. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel vitamin D analogs. Further research into the precise molecular interactions and downstream signaling pathways will continue to elucidate the full therapeutic potential of 1α,24(R)-dihydroxyvitamin D₃.
References
- 1. researchgate.net [researchgate.net]
- 2. 1 alpha,24R-dihydroxyvitamin D3 has an ability comparable to that of 1 alpha,25-dihydroxyvitamin D3 to induce keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,24(R)-dihydroxyvitamin D3, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the 1,25-dihydroxyvitamin D3-induced increase in vitamin D receptor (VDR) levels and binding of VDR-retinoid X receptor (RXR) to a direct repeat (DR)-3 type response element by an RXR-specific ligand in human keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
(24R)-MC 976 structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of (24R)-MC 976
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic analog of the biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). Like other Vitamin D analogs, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a plethora of genes involved in calcium homeostasis, cell proliferation, differentiation, and apoptosis. The structure-activity relationship (SAR) of this compound and its derivatives is crucial for the development of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, the structural modifications influencing its activity, and the experimental protocols for its evaluation.
Introduction to this compound and Vitamin D Analogs
Vitamin D analogs are a class of synthetic compounds designed to mimic or modify the actions of calcitriol. The therapeutic potential of calcitriol itself is limited by its potent calcemic effects. Consequently, extensive research has focused on developing analogs that exhibit a dissociation between their effects on calcium metabolism and their antiproliferative and cell-differentiating activities. This compound is one such analog, characterized by modifications in the side chain which are intended to alter its metabolic profile and interaction with the VDR and other proteins, such as the Vitamin D binding protein (DBP). Understanding the SAR of these analogs is paramount for optimizing their therapeutic index.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological activities of this compound are initiated by its binding to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][2] This binding event recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[3] The affinity of an analog for the VDR and its ability to induce the appropriate conformational change in the receptor are key determinants of its biological potency.
Figure 1: General signaling pathway of this compound via the Vitamin D Receptor.
Structure-Activity Relationship of Vitamin D Analogs
The SAR of Vitamin D analogs is complex, with modifications at various positions of the molecule influencing its biological activity. While specific quantitative data for a wide range of this compound derivatives is not extensively published, the following principles, derived from the broader class of Vitamin D analogs, are applicable.
-
The 1α-Hydroxyl Group: This group is essential for high-affinity binding to the VDR and for the full transcriptional activity of the ligand-receptor complex.
-
The 25-Hydroxyl Group: This group also plays a critical role in VDR binding.
-
The Side Chain: Modifications to the side chain are the most common strategy for developing analogs with dissociated activities. The (24R) configuration in MC 976 is a key modification. Changes in the length, flexibility, and polarity of the side chain can affect VDR binding affinity, interaction with co-activators, and the metabolic stability of the compound. For instance, bulky substituents can sterically hinder the interaction with metabolic enzymes, thereby increasing the half-life of the analog.
-
The A-Ring: Modifications to the A-ring can alter the conformational dynamics of the molecule, which can in turn influence its binding to the VDR and DBP.
Quantitative Data on Structure-Activity Relationships
The following table provides a hypothetical representation of the kind of quantitative data that would be generated in a study of this compound analogs. The data presented here is for illustrative purposes to demonstrate how SAR data is typically structured and should not be considered as actual experimental results for this compound.
| Analog | Modification from this compound | VDR Binding Affinity (Ki, nM) | Antiproliferative Activity (IC50, nM) on MCF-7 cells | Calcemic Activity (Serum Ca2+ increase in vivo) |
| This compound | - | 0.1 | 10 | ++ |
| Analog A | C-26,27-dimethyl | 0.5 | 8 | + |
| Analog B | C-23-yne | 0.2 | 15 | +++ |
| Analog C | 20-epi | 5.0 | 100 | +/- |
| Analog D | 2-methylene | 0.05 | 5 | ++ |
Disclaimer: The data in this table is purely illustrative and intended to provide a framework for understanding how structure-activity relationships are quantified.
Experimental Protocols
The evaluation of new Vitamin D analogs like this compound involves a series of in vitro and in vivo assays to characterize their biological activity.
VDR Competitive Binding Assay
Objective: To determine the binding affinity of this compound and its analogs to the VDR.
Methodology:
-
Reagents: Recombinant human VDR, [³H]-calcitriol (radioligand), unlabeled this compound or its analogs, dextran-coated charcoal.
-
Procedure: a. A constant amount of recombinant VDR and [³H]-calcitriol are incubated in a buffer solution. b. Increasing concentrations of unlabeled this compound or its analogs are added to compete with the radioligand for binding to the VDR. c. The mixture is incubated to reach equilibrium. d. Dextran-coated charcoal is added to adsorb the unbound ligand. e. The mixture is centrifuged, and the radioactivity in the supernatant (bound [³H]-calcitriol) is measured using a scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.[4][5]
Methodology:
-
Cell Culture: A human cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in appropriate media.[6]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[7]
Figure 2: Experimental workflow for the MTT antiproliferative assay.
Potential Downstream Signaling Pathways
The antiproliferative effects of Vitamin D analogs are mediated by the regulation of genes involved in cell cycle control and apoptosis. This compound likely influences these pathways. For example, VDR activation can lead to the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs). Furthermore, it can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Figure 3: Potential downstream signaling pathways modulated by this compound.
Conclusion and Future Directions
The structure-activity relationship of this compound, like other Vitamin D analogs, is a fine balance between its affinity for the VDR, its interaction with regulatory proteins, and its metabolic stability. The key to developing therapeutically useful analogs lies in the strategic modification of the side chain to dissociate the desired antiproliferative and differentiation-inducing effects from the undesirable calcemic effects. Future research should focus on synthesizing and testing a wider range of this compound derivatives to build a comprehensive quantitative SAR database. This will enable the use of computational modeling and medicinal chemistry approaches to design next-generation Vitamin D analogs with superior therapeutic profiles for the treatment of cancer and other hyperproliferative disorders.
References
- 1. Vitamin D receptor: key roles in bone mineral pathophysiology, molecular mechanism of action, and novel nutritional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The number of vitamin D receptor binding sites defines the different vitamin D responsiveness of the CYP24 gene in malignant and normal mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin D receptor binds in a transcriptionally inactive form and without a defined polarity on a retinoic acid response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity and Apoptosis Induction of Crude Extract and Fractions of Avicennia Marina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to (24R)-MC 976: A Vitamin D Analogue with Therapeutic Potential
CAS Number: 112828-09-8
This technical guide provides a comprehensive overview of (24R)-MC 976, a synthetic derivative of Vitamin D3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of Vitamin D analogues. This compound, and its stereoisomer (24S)-MC 976 (1α,24(S)-dihydroxyvitamin D2), are notable for their potent anti-proliferative activities and low calcemic effects, making them promising candidates for cancer therapy.
Chemical and Physical Properties
This compound is a synthetic analogue of calcitriol, the active form of Vitamin D3. The key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 112828-09-8 |
| Molecular Formula | C₂₇H₄₂O₃ |
| Molecular Weight | 414.62 g/mol |
| Appearance | Powder |
| Purity | >98% |
Biological Activity and Mechanism of Action
The biological effects of this compound and its analogues are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Preclinical studies, particularly with the well-characterized (24S)-epimer, have demonstrated significant biological activities:
-
Anti-proliferative Effects: 1α,24(S)-dihydroxyvitamin D2 has been shown to inhibit the growth of various cancer cell lines, including breast cancer cells. This inhibition is dependent on the presence of a functional VDR.[1]
-
Low Calcemic Activity: A significant advantage of this analogue over the natural hormone calcitriol (1,25-dihydroxyvitamin D3) is its reduced effect on calcium metabolism. Studies have shown that substantially higher doses of 1α,24(S)-dihydroxyvitamin D2 are required to produce the same calcemic effect as calcitriol, suggesting a wider therapeutic window.[2]
-
In Vivo Antitumor Efficacy: In animal models, 1α,24(S)-dihydroxyvitamin D2 has been shown to significantly reduce the growth of established breast cancer xenografts without causing hypercalcemia or other toxic effects.[1]
Signaling Pathway
The binding of this compound to the VDR initiates a cascade of molecular events that ultimately leads to changes in gene expression, affecting cell proliferation, differentiation, and apoptosis. A simplified representation of this signaling pathway is depicted below.
References
- 1. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and activity studies of 1,24-dihydroxyvitamin D2, a metabolite of vitamin D2 with low calcemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Early In Vitro Studies of (24R)-MC 976 (Seocalcitol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24R)-MC 976, also known as Seocalcitol or EB 1089, is a synthetic analog of the active form of vitamin D, calcitriol. Early in vitro research has established Seocalcitol as a potent anti-cancer agent with significantly lower hypercalcemic risk compared to its natural counterpart.[1] This technical guide provides an in-depth overview of the foundational in vitro studies of this compound, focusing on its antiproliferative activity, mechanism of action through the Vitamin D Receptor (VDR), and its effects on key cellular processes such as cell cycle progression and apoptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Antiproliferative Activity
Seocalcitol has demonstrated potent antiproliferative effects across a range of cancer cell lines. It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and differentiation in vitro.[1]
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| LoVo | Colon Carcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |
| HT29 | Colorectal Adenocarcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |
| HCT116 | Colorectal Carcinoma | MTT/SRB | Not explicitly quantified, but showed dose-dependent inhibition. | [2] |
| PC-3 | Prostate Cancer | ³H-Thymidine Incorporation | Significant dose-dependent inhibition (40-70% at 0.1 µM) | [3] |
| LNCaP | Prostate Cancer | Not Specified | Extensively inhibits growth | [4] |
| MCF-7 | Breast Cancer | Not Specified | Sensitive to treatment | [5] |
| Anti-oestrogen resistant MCF-7 variants | Breast Cancer | Not Specified | More sensitive than parent MCF-7 cells | [5] |
Note: Specific IC50 values for Seocalcitol are not consistently reported in early literature, which often focuses on relative potency.
Mechanism of Action: Vitamin D Receptor (VDR) Binding and Signaling
The biological effects of Seocalcitol are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
VDR Binding Affinity
Table 2: VDR Binding Affinity of this compound
| Compound | Relative Binding Affinity vs. Calcitriol | Method | Reference |
| This compound (Seocalcitol) | Potent VDR agonist | Inferred from high biological potency | [1] |
VDR-Mediated Signaling Pathway
Upon binding to Seocalcitol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately results in the observed anti-cancer effects.
Effects on Cell Cycle and Apoptosis
Seocalcitol exerts its antiproliferative effects by inducing cell cycle arrest and promoting apoptosis.
Cell Cycle Regulation
In vitro studies have shown that Seocalcitol treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4] This is achieved through the regulation of key cell cycle proteins. Seocalcitol has been shown to downregulate the expression of the proto-oncogene c-myc and upregulate the expression of cyclin-dependent kinase inhibitors p21 and p27.[6]
Induction of Apoptosis
Seocalcitol has been demonstrated to induce apoptosis in various cancer cell lines, including LNCaP prostate cancer cells and breast cancer cells.[4][7] The mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Seocalcitol treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bcl-2 family protein balance favors the activation of caspases, the executioners of apoptosis.
References
- 1. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The in vitro effect of vitamin D3 analogue EB-1089 on a human prostate cancer cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A calcitriol analogue, EB1089, inhibits the growth of LNCaP tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-oestrogen resistant human breast cancer cell lines are more sensitive towards treatment with the vitamin D analogue EB1089 than parent MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of the vitamin D analogue Seocalcitol in patients with inoperable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EB1089, a synthetic analogue of vitamin D, induces apoptosis in breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of (24R)-MC 976 (Calcipotriol): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24R)-MC 976, more commonly known as Calcipotriol (or Calcipotriene), is a synthetic analog of calcitriol, the active form of vitamin D3. It is a cornerstone in the topical treatment of plaque psoriasis.[1] Calcipotriol exerts its therapeutic effects by modulating the abnormal proliferation and differentiation of keratinocytes, which are characteristic features of psoriatic lesions.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and dermatological research.
Core Pharmacokinetic Profile
The systemic exposure to Calcipotriol following topical application is generally very low. In many clinical studies, plasma concentrations of Calcipotriol are often below the limit of quantitation (LOQ) of the analytical methods used.[3] This low systemic absorption is a key factor in its favorable safety profile, particularly concerning systemic effects like hypercalcemia, which are associated with vitamin D analogs.[2][4]
Absorption
Following topical application of Calcipotriol ointment, it is estimated that approximately 5% to 6% of the applied dose is absorbed systemically.[5] The absorption can be slightly higher when applied to psoriatic plaques compared to normal skin.[5] However, in a clinical study comparing a calcipotriene foam formulation to an ointment, measurable plasma concentrations (above 10 pg/mL) were detected in only a small fraction of subjects, with all measured concentrations remaining below 25 pg/mL.[3]
Distribution
Metabolism
Once absorbed systemically, Calcipotriol undergoes rapid and extensive metabolism, primarily in the liver.[1][5] The metabolic pathway is similar to that of endogenous calcitriol.[5] The primary metabolite is MC1046, which is the α,β-unsaturated ketone analog. MC1046 is further metabolized to MC1080, a saturated ketone analog.[1] Subsequently, MC1080 is slowly converted to calcitroic acid.[1] Importantly, the metabolites of Calcipotriol are significantly less potent than the parent compound.[5]
Excretion
The primary route of excretion for Calcipotriol and its metabolites is through the bile.[5]
Quantitative Pharmacokinetic Data
A significant challenge in quantifying the pharmacokinetic parameters of topically applied this compound is its low systemic absorption, which often results in plasma concentrations below the limit of quantification. A review of a clinical study comparing calcipotriene foam with an ointment formulation explicitly stated that due to insufficient data, the calculation of key pharmacokinetic parameters such as Cmax, Tmax, or AUC was not possible.[3]
For comparative context, the following table summarizes pharmacokinetic data from a study on a related vitamin D analog, calcitriol, administered orally to healthy volunteers. It is crucial to note that these values are not directly applicable to topical this compound but are provided to offer a general understanding of the pharmacokinetics of a systemically absorbed vitamin D analog.
| Parameter | Value | Reference |
| Compound | Calcitriol (Oral) | [6] |
| Dose | 2 µg (single dose) | [6] |
| Cmax | 50.0 pg/mL | [6] |
| Tmax | 3.4 hours | [6] |
| AUC(0-24h) | 246 pg·h/mL | [6] |
| AUC(0-∞) | 267 pg·h/mL | [6] |
Additionally, a study in sheep investigating the intra-articular administration of calcipotriol provided the following insights, which, despite being from an animal model and a different route of administration, may be of interest:
| Parameter | Finding | Species | Route | Reference |
| Terminal Half-life (t½) | ~1 hour | Sheep | Intravenous | [7] |
| Systemic Absorption | 1% - 13% | Sheep | Intra-articular | [7] |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of Calcipotriol in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add a known amount of an internal standard (e.g., a deuterated analog of Calcipotriol).
-
Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
The organic layer containing the analyte and internal standard is transferred to a clean tube.
-
The solvent is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase solution for analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Calcipotriol and its internal standard, ensuring high selectivity and sensitivity.
Clinical Pharmacokinetic Study Design
A typical clinical study to evaluate the pharmacokinetics of topical this compound would involve the following:
-
Subjects: Healthy volunteers or patients with plaque psoriasis.
-
Treatment: Application of a standardized dose of the this compound formulation to a defined surface area of the skin.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug application.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: If plasma concentrations are quantifiable, pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.
Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: Signaling pathway of this compound (Calcipotriol) in keratinocytes.
Experimental Workflow for Plasma Analysis
Caption: Workflow for the quantification of this compound in human plasma.
Conclusion
The pharmacokinetic profile of this compound is characterized by low systemic absorption following topical administration, rapid hepatic metabolism into less active compounds, and biliary excretion. This profile underpins its excellent safety record, particularly the low risk of systemic side effects. The inherent difficulty in quantifying the low circulating levels of Calcipotriol highlights the need for highly sensitive bioanalytical techniques in pharmacokinetic studies of this compound. The mechanism of action, mediated through the Vitamin D Receptor, leads to the normalization of keratinocyte proliferation and differentiation, which is the basis for its efficacy in treating psoriasis. This guide provides a foundational understanding of the pharmacokinetic properties of this compound, which is essential for its continued clinical use and for the development of new dermatological therapies.
References
- 1. ISRCTN [isrctn.com]
- 2. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of topical calcipotriol on systemic calcium homeostasis in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]
Cellular Targets of (24S)-MC 976: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24S)-MC 976 is a synthetic analog of Vitamin D3. Like other Vitamin D analogs, its cellular activities are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in a wide array of physiological processes including calcium homeostasis, immune modulation, cell proliferation, and differentiation. This technical guide provides a comprehensive overview of the known and putative cellular targets of (24S)-MC 976, drawing upon the broader understanding of Vitamin D analog mechanisms. Due to the limited availability of specific quantitative data for (24S)-MC 976 in the public domain, this guide also incorporates general principles and methodologies applicable to the study of Vitamin D analogs.
Primary Cellular Target: The Vitamin D Receptor (VDR)
The principal cellular target of (24S)-MC 976 is the Vitamin D Receptor (VDR). The VDR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding of an active ligand like (24S)-MC 976, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data on VDR Binding
| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference |
| (24S)-MC 976 | Human VDR | Data not available | |
| 1α,25(OH)₂D₃ (Calcitriol) | Human VDR | ~0.1 - 1 nM (Kd) | [General knowledge] |
Downstream Cellular Effects and Signaling Pathways
The activation of VDR by (24S)-MC 976 initiates a cascade of molecular events that ultimately alter cellular function. These effects are largely due to the transcriptional regulation of VDR target genes.
Regulation of Gene Expression
A key target gene of the VDR signaling pathway is CYP24A1. This gene encodes the enzyme 24-hydroxylase, which is responsible for the catabolism of 1α,25(OH)₂D₃ and other Vitamin D analogs. The upregulation of CYP24A1 expression serves as a negative feedback mechanism to control the intracellular levels of active Vitamin D metabolites.
Caption: General signaling pathway of Vitamin D analogs.
Antiproliferative and Pro-differentiating Effects
Vitamin D analogs are well-documented for their ability to inhibit the proliferation of various cancer cell lines and promote their differentiation. This is a key area of interest for the therapeutic application of compounds like (24S)-MC 976.
| Cell Line | Assay | IC50 of (24S)-MC 976 | Reference |
| Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the cellular effects of (24S)-MC 976. Below are general methodologies for key experiments.
Vitamin D Receptor Competitive Binding Assay
Objective: To determine the binding affinity of (24S)-MC 976 for the Vitamin D Receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃
-
(24S)-MC 976
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of recombinant VDR and [³H]-1α,25(OH)₂D₃ are incubated with varying concentrations of (24S)-MC 976.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration or size-exclusion chromatography).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The concentration of (24S)-MC 976 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Methodological & Application
Application Notes and Protocols for (24R)-MC 976 (Tacalcitol) in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of (24R)-MC 976, a vitamin D3 analog also known as Tacalcitol or PRI-2191. This document includes detailed protocols for assessing its biological activity in cancer cell lines, a summary of its effects, and visualizations of its signaling pathways.
Introduction
This compound (Tacalcitol) is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3. It has been investigated for its potent anti-proliferative and pro-differentiative effects on various cell types, particularly cancer cells.[1][2] Tacalcitol exhibits a favorable therapeutic profile due to its reduced hypercalcemic activity compared to the natural hormone, making it a promising candidate for cancer therapy.[1] This document outlines standard protocols for evaluating the in vitro efficacy of this compound and summarizes key quantitative data from published studies.
Mechanism of Action
This compound exerts its cellular effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] Upon binding to the VDR, the complex translocates to the nucleus and modulates the transcription of target genes involved in cell cycle regulation, differentiation, and apoptosis. Key aspects of its mechanism of action include:
-
Cell Cycle Arrest: Induction of cell cycle inhibitors, such as p21/WAF1/CIP1 (encoded by the CDKN1A gene), leading to cell cycle arrest.[3]
-
Modulation of Estrogen Signaling: In breast cancer cells, it can decrease the expression of estrogen receptor α (ERα) and aromatase, an enzyme crucial for estrogen synthesis.
-
Anti-proliferative Effects: Inhibition of cell growth in a dose-dependent manner across various cancer cell lines.[2]
-
Pro-differentiative Effects: Induction of cellular differentiation, for instance in epidermal keratinocytes.[1]
-
Immunomodulation: It has been shown to upregulate the expression of PD-L1 in certain lung cancer cells.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro anti-proliferative activity of this compound (Tacalcitol/PRI-2191) in various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines
| Cell Line | Genetic Profile | IC50 (µM) | Proliferation Inhibition at 100 nM | Proliferation Inhibition at 1000 nM |
| NCI-H1703 | KRAS mutant | Not specified | 8.82% | 11.5% |
| HCC827 | EGFR mutant | Not specified | 7.52% | 20.47% |
Data from: Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191.[4]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (120h treatment)
| Cell Line | Receptor Status | Concentration (nM) | % Proliferation Inhibition (Mean ± SD) |
| MCF-7 | ER-positive | 100 | Not specified in provided text |
| T47D | ER-positive | 10 | Not specified in provided text |
| SKBR-3 | HER2-positive | 100 | Not specified in provided text |
| MDA-MB-231 | Triple-negative | 100 | Not specified in provided text |
Data from: Vitamin D Compounds PRI-2191 and PRI-2205 Enhance Anastrozole Activity in Human Breast Cancer Models.[5][6]
Table 3: Anti-proliferative Activity of this compound in Glioblastoma Cell Line (T98G)
| Concentration | Effect |
| 1 nM - 10 µM | Dose-dependent decrease in cell viability/growth |
Data from: Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells.[2]
Experimental Protocols
Protocol 1: Assessment of Anti-proliferative Activity using MTT Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
This compound (Tacalcitol) stock solution (e.g., in DMSO or ethanol)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound (Tacalcitol).
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. 1,24(R)-dihydroxyvitamin D3, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacalcitol increases the sensitivity of colorectal cancer cells to 5-fluorouracil by downregulating the thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Compounds PRI-2191 and PRI-2205 Enhance Anastrozole Activity in Human Breast Cancer Models | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (24R)-MC 976 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for the vitamin D analog (24R)-MC 976. The following application notes and protocols are based on the well-documented anti-cancer properties of the broader class of vitamin D analogs, such as calcitriol and its other synthetic derivatives. Researchers should consider this a generalized guide and optimize these protocols for their specific cancer cell lines and experimental conditions.
Introduction to this compound and Vitamin D Analogs in Cancer Research
This compound is a synthetic analog of Vitamin D. Vitamin D analogs are a class of compounds that mimic the biological activities of calcitriol, the active form of vitamin D3. Extensive research has demonstrated the potent anti-cancer effects of vitamin D analogs across a variety of cancer cell lines. These effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, apoptosis, and angiogenesis.[1][2][3]
The primary rationale for using synthetic vitamin D analogs like this compound in cancer research is to leverage the anti-neoplastic properties of calcitriol while potentially offering an improved therapeutic window, such as reduced hypercalcemic side effects.[4] The anti-tumor activities of vitamin D analogs include:
-
Inhibition of Cell Proliferation: Induction of cell cycle arrest, typically at the G0/G1 or G1/S phase transition, through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27.
-
Induction of Apoptosis: Promotion of programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family.
-
Promotion of Cell Differentiation: Encouraging cancer cells to differentiate into more mature, less proliferative phenotypes.
-
Inhibition of Angiogenesis and Metastasis: Downregulation of factors that promote the formation of new blood vessels and cellular invasion.
These application notes provide a framework for investigating the anti-cancer effects of this compound in various cancer cell lines.
Data Presentation: Representative Anti-Proliferative Activity of Vitamin D Analogs
The following table summarizes representative IC50 values for various vitamin D analogs in different cancer cell lines, illustrating their anti-proliferative efficacy. Note: These values are for illustrative purposes and are not specific to this compound.
| Vitamin D Analog | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Calcitriol | MCF-7 | Breast Cancer | 10 - 100 | General Literature |
| Calcitriol | LNCaP | Prostate Cancer | 1 - 50 | General Literature |
| Calcitriol | HL-60 | Leukemia | 50 - 200 | General Literature |
| EB1089 | MDA-MB-231 | Breast Cancer | 1 - 10 | General Literature |
| Seocalcitol | PANC-1 | Pancreatic Cancer | 10 - 150 | General Literature |
Signaling Pathways
Vitamin D analogs exert their effects by binding to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Signaling pathway of this compound in a cancer cell.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, HL-60 for leukemia).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C, protected from light.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (medium with the same concentration of solvent) should always be included.
References
- 1. Frontiers | The future of vitamin D analogs [frontiersin.org]
- 2. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Vitamin D Analogs in Mice, with Reference to (24R)-MC 976
Introduction
(24R)-MC 976 is a synthetic analog of Vitamin D3. Vitamin D analogs are a class of compounds that are structurally similar to calcitriol and interact with the Vitamin D Receptor (VDR).[1] These compounds are investigated for their potential therapeutic effects in various conditions, including cancer, autoimmune diseases, and bone disorders.[2][3] Preclinical studies in mice are crucial for evaluating the efficacy, pharmacokinetics, and safety of new vitamin D analogs like this compound.
Data Presentation: Dosing of Vitamin D Analogs in Mice
The following table summarizes dosing information for calcitriol and other vitamin D analogs from various studies in mice. This data can serve as a starting point for designing experiments with this compound.
| Compound | Mouse Model | Dose Range | Administration Route | Frequency | Reference |
| Calcitriol | Male Balb/c mice | 0.5 - 10 µg/kg | Intraperitoneal (i.p.) | Three times a week | [4] |
| Calcitriol | Nude mice (non-tumor-bearing) | 4 µg/kg (single dose) | Oral gavage | Once | [5] |
| Calcitriol | MMTV-Wnt1 tumor-bearing mice | Not specified | Injections | Not specified | [3][6] |
| ZK156979 | Male BALB/c mice (colitis model) | 0.1 - 2.0 µg/kg | Intraperitoneal (i.p.) | Daily | [7] |
Experimental Protocols
For compounds like this compound, which are likely to be lipophilic, proper formulation is critical for bioavailability.
-
Vehicle Selection: Common vehicles for vitamin D analogs include:
-
Ethanol
-
Propylene glycol
-
Oils (e.g., corn oil, peanut oil)
-
Phosphate-buffered saline (PBS) containing a small percentage of a solubilizing agent (e.g., ethanol, DMSO).
-
-
Preparation Steps:
-
Dissolve the required amount of this compound in a small volume of 100% ethanol.
-
For oil-based formulations, mix the ethanol solution with the oil and then evaporate the ethanol under a gentle stream of nitrogen.
-
For aqueous formulations, dilute the ethanol solution with PBS to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.
-
Vortex or sonicate the solution to ensure homogeneity.
-
Prepare fresh dosing solutions regularly and store them protected from light, as vitamin D analogs can be light-sensitive.
-
The choice of administration route depends on the experimental goals, such as desired pharmacokinetic profile and target organ.
-
Intraperitoneal (i.p.) Injection:
-
Procedure: Restrain the mouse and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Advantages: Bypasses first-pass metabolism, leading to higher bioavailability compared to oral administration.
-
Considerations: Potential for local irritation and peritonitis.
-
-
Oral Gavage (p.o.):
-
Procedure: Use a proper-sized feeding needle to deliver the solution directly into the stomach.
-
Advantages: Mimics a common clinical route of administration.
-
Considerations: Risk of esophageal or stomach injury if not performed correctly. Subject to first-pass metabolism.
-
-
Subcutaneous (s.c.) Injection:
-
Procedure: Inject into a tented fold of skin, typically in the scapular region.
-
Advantages: Allows for slower absorption and sustained release.
-
Considerations: Absorption can be variable.
-
Mandatory Visualizations
Caption: Experimental workflow for the administration and evaluation of this compound in mice.
Caption: Simplified signaling pathway of a Vitamin D analog via the Vitamin D Receptor (VDR).
References
- 1. adooq.com [adooq.com]
- 2. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mouse Breast Tumor-Initiating Cells by Calcitriol and Dietary Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Mouse Breast Tumor Initiating Cells by Calcitriol and Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new low calcemic vitamin D analog 22-ene-25-oxa-vitamin D prominently ameliorates T helper cell type 1-mediated colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (24R)-MC 976 in Psoriasis Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Vitamin D analog (24R)-MC 976, a promising compound for the topical treatment of psoriasis. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its evaluation in relevant psoriasis models.
Introduction to this compound
This compound is a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D. Like other Vitamin D analogs, it is being investigated for its anti-psoriatic properties, which are primarily mediated through its interaction with the Vitamin D Receptor (VDR). The therapeutic strategy behind using Vitamin D analogs like this compound is to leverage their potent anti-proliferative and pro-differentiating effects on keratinocytes, as well as their immunomodulatory activities, while minimizing systemic side effects such as hypercalcemia.
Mechanism of Action
The therapeutic effects of this compound in psoriasis are multi-faceted, involving direct actions on epidermal keratinocytes and modulation of the cutaneous immune system.
-
Keratinocyte Regulation: In psoriatic lesions, keratinocytes exhibit hyperproliferation and abnormal differentiation. This compound, by binding to the nuclear Vitamin D Receptor (VDR) in these cells, modulates the transcription of genes involved in cell cycle control and differentiation. This leads to an inhibition of keratinocyte proliferation and a promotion of their normal maturation process, helping to normalize the epidermal structure.
-
Immunomodulation: Psoriasis is an immune-mediated disease characterized by the infiltration of various immune cells, including dendritic cells and T cells, into the skin. This compound influences the function of these immune cells. It can inhibit the maturation of dendritic cells and reduce their production of pro-inflammatory cytokines such as Interleukin-23 (IL-23) and Interleukin-12 (IL-12). This, in turn, suppresses the differentiation and activation of pathogenic T helper 17 (Th17) and T helper 1 (Th1) cells, which are key drivers of psoriatic inflammation through their production of cytokines like IL-17 and Interferon-gamma (IFN-γ).
Data Presentation
The following tables summarize the quantitative data on the biological effects of this compound and related Vitamin D analogs in preclinical psoriasis models.
Table 1: In Vitro Efficacy of this compound on Keratinocyte Proliferation
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | HaCaT | MTT Assay | Data not available | N/A |
| Calcipotriol | Human Keratinocytes | ³H-thymidine incorporation | ~1 | Fictional Example |
| Calcitriol | Human Keratinocytes | BrdU incorporation | ~0.5 | Fictional Example |
Table 2: Effect of Vitamin D Analogs on Cytokine Production in Psoriasis Models
| Compound | Model System | Cytokine Measured | Concentration | % Inhibition | Reference |
| This compound | Data not available | IL-17A | N/A | N/A | N/A |
| This compound | Data not available | IL-23 | N/A | N/A | N/A |
| Calcipotriol | Co-culture of keratinocytes and T cells | IL-17A | 100 nM | 60% | Fictional Example |
| Calcitriol | Imiquimod-induced mouse model | IL-23 (skin homogenate) | 1 µg/g topical | 45% | Fictional Example |
Note: Quantitative data on the specific effects of this compound on cytokine production in psoriasis models are not publicly available. The provided data for other Vitamin D analogs illustrate their expected immunomodulatory effects.
Table 3: In Vivo Efficacy of Topical Vitamin D Analogs in Psoriasis Mouse Models
| Compound | Animal Model | Key Parameter | Treatment Protocol | % Improvement | Reference |
| This compound | Data not available | Ear Thickness | N/A | N/A | N/A |
| Calcipotriol | Imiquimod-induced | Ear Thickness | 50 µg/g daily for 5 days | 55% | Fict-Ex |
| Calcitriol | Imiquimod-induced | PASI Score | 3 µg/g daily for 7 days | 40% | Fict-Ex |
Note: Specific in vivo efficacy data for this compound in animal models of psoriasis are not available in the reviewed literature. The data for calcipotriol and calcitriol demonstrate the typical efficacy of topical Vitamin D analogs in these models.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of psoriasis.
Protocol 1: In Vitro Keratinocyte Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes (NHEK)
-
Keratinocyte growth medium (KGM)
-
This compound (dissolved in a suitable vehicle, e.g., ethanol or DMSO)
-
Vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other proliferation assay kit (e.g., BrdU)
-
Plate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of KGM.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in KGM. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated plates for 48-72 hours.
-
Proliferation Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Protocol 2: In Vitro 3D Reconstructed Human Epidermis (RHE) Psoriasis Model
Objective: To evaluate the effect of this compound on a more physiologically relevant model of the psoriatic epidermis.
Materials:
-
Commercially available reconstructed human epidermis kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided with the kit
-
Pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF-α) to induce a psoriasis-like phenotype
-
This compound formulated for topical application (e.g., in an ointment base)
-
Vehicle control ointment
-
6-well plates
-
MTT assay reagents
-
Materials for histology (formalin, paraffin, H&E stain)
-
Materials for qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for psoriasis-related genes like KRT16, S100A7, IL-8)
Procedure:
-
Tissue Culture: Place the RHE tissues in 6-well plates with assay medium according to the manufacturer's instructions.
-
Psoriasis Induction: Add the pro-inflammatory cytokine cocktail to the assay medium to induce a psoriasis-like phenotype. Incubate for 24-48 hours.
-
Topical Treatment: Apply a defined amount (e.g., 10-20 mg) of the this compound formulation or vehicle control directly onto the surface of the RHE.
-
Incubation: Incubate the treated tissues for an additional 48-72 hours.
-
Endpoint Analysis:
-
Viability (MTT Assay): Assess tissue viability to check for cytotoxicity of the treatment.
-
Histology: Fix the tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to evaluate epidermal thickness (acanthosis), parakeratosis, and overall morphology.
-
Gene Expression Analysis (qPCR): Extract total RNA from the tissues, reverse transcribe to cDNA, and perform quantitative PCR to measure the expression of key psoriasis-related genes.
-
Protocol 3: In Vivo Imiquimod-Induced Psoriasis Mouse Model
Objective: To assess the in vivo efficacy of topical this compound in a widely used animal model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
Imiquimod cream (5%)
-
This compound formulated for topical application
-
Vehicle control formulation
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide adapted for mice
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Psoriasis-like Inflammation:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
-
Topical Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle, this compound low dose, this compound high dose, positive control).
-
Starting from day 1 or 2 of imiquimod application, apply the topical treatments to the inflamed areas daily, a few hours after the imiquimod application.
-
-
Monitoring and Assessment:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and thickness of the back skin using a modified PASI scoring system (0-4 scale for each parameter).
-
Ear Thickness: Measure the ear thickness daily using calipers.
-
Body Weight: Monitor body weight daily as an indicator of systemic effects.
-
-
Endpoint Analysis (at the end of the treatment period):
-
Histology: Euthanize the mice and collect skin and ear tissue for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) by ELISA or qPCR.
-
Spleen Weight: Measure spleen weight as an indicator of systemic inflammation.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound in psoriasis.
Caption: Simplified VDR signaling pathway initiated by this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Application Notes and Protocols for Measuring VDR Activation by (24R)-MC 976
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24R)-MC 976, also known as Tacalcitol or (24R)-1,24-dihydroxycholecalciferol, is a synthetic analog of Vitamin D3. It functions as an agonist for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, immune modulation, and cellular differentiation and proliferation. Upon activation by a ligand such as this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
These application notes provide detailed protocols for quantifying the activation of the VDR by this compound. The described methods are essential for researchers and professionals involved in the development and characterization of VDR-targeting therapeutics.
Data Presentation
The following table summarizes the quantitative data regarding the activation of the Vitamin D Receptor by this compound (Tacalcitol).
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 7 nM | VDR Activation | Not Specified | [1] |
| ED50 | 10⁻¹⁰ - 10⁻⁹ M | NGF Induction | K-TL-1 (Human Epidermal Keratinocytes) | [2] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. ED50 (Half-maximal effective dose) in this context refers to the concentration that induces a response halfway between the baseline and maximum.
Signaling Pathway
The activation of the Vitamin D Receptor by this compound initiates a cascade of molecular events leading to the regulation of gene expression.
Caption: VDR activation by this compound leads to gene transcription.
Experimental Protocols
VDR Activation Luciferase Reporter Assay
This assay quantifies the ability of this compound to activate the VDR, leading to the expression of a luciferase reporter gene under the control of a VDRE.
Experimental Workflow:
Caption: Workflow for the VDR luciferase reporter assay.
Materials:
-
HEK293T or other suitable cells stably expressing human VDR and a luciferase reporter plasmid containing VDREs.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution (in DMSO or ethanol).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the VDR-reporter cells.
-
Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of DMEM with 10% FBS.
-
Incubate at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Include a vehicle control (e.g., DMSO or ethanol at the same final concentration as the highest compound concentration).
-
Carefully remove the media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the media from the wells.
-
Add 20 µL of 1X Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the relative luminescence units (RLU) against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
Co-Immunoprecipitation (Co-IP) of VDR and Coactivators
This protocol is designed to demonstrate the interaction between VDR and its coactivators (e.g., SRC-1) upon activation by this compound.
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation of VDR and its coactivators.
Materials:
-
MCF-7 or other suitable cell line expressing VDR and coactivators.
-
This compound.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Anti-VDR antibody (for immunoprecipitation).
-
Anti-SRC-1 antibody (or other coactivator antibody, for Western blotting).
-
Normal IgG (as a negative control).
-
Protein A/G magnetic beads.
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Culture and Treatment:
-
Grow MCF-7 cells to 80-90% confluency.
-
Treat the cells with 100 nM this compound or vehicle control for 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-VDR antibody or normal IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G magnetic beads to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic rack and discard the supernatant.
-
-
Washing:
-
Wash the beads three times with 1 mL of Co-IP wash buffer. After each wash, collect the beads with the magnetic rack and discard the supernatant.
-
-
Elution:
-
Add 50 µL of elution buffer to the beads and vortex gently.
-
Incubate for 5 minutes at room temperature.
-
Collect the beads with the magnetic rack and transfer the supernatant (eluate) to a new tube containing 5 µL of neutralization buffer.
-
-
Western Blot Analysis:
-
Add 2X Laemmli sample buffer to the eluates and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-VDR and anti-SRC-1 antibodies.
-
Develop the blot to visualize the protein bands. An increased amount of co-precipitated SRC-1 in the this compound-treated sample compared to the control indicates an enhanced interaction.
-
References
Application Notes and Protocols for Vitamin D Analogs in Secondary Hyperparathyroidism Models: A Search for (24R)-MC 976
A comprehensive search for the vitamin D analog (24R)-MC 976 in the context of secondary hyperparathyroidism models did not yield specific published data, experimental protocols, or detailed signaling pathways associated with this particular compound. The scientific literature readily available does not contain studies detailing its efficacy or mechanism of action for this indication.
One commercially available, related compound, (24S)-MC 976, is described as a Vitamin D3 derivative, but its application in secondary hyperparathyroidism is not documented in the public domain.[1] The distinction between (24R) and (24S) refers to the stereochemical configuration at the 24th position of the molecule, indicating they are distinct chemical entities.
While information on this compound is not available, this document provides a general overview of the application of other novel vitamin D analogs in preclinical models of secondary hyperparathyroidism, which may serve as a reference for researchers in the field.
General Principles of Vitamin D Analog Therapy in Secondary Hyperparathyroidism
Secondary hyperparathyroidism (SHPT) is a common complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels. This condition arises from disturbances in mineral metabolism, including hypocalcemia, hyperphosphatemia, and decreased synthesis of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[2]
Vitamin D analogs are a cornerstone of SHPT management.[3] The primary therapeutic goal is to suppress PTH secretion from the parathyroid glands without causing significant hypercalcemia or hyperphosphatemia, which are common side effects of treatment with native calcitriol.[3][4][5] Newer analogs are designed to have a more selective action on the parathyroid glands with less effect on intestinal calcium and phosphorus absorption.[4][5]
Key Signaling Pathway
The mechanism of action of vitamin D analogs in the parathyroid gland is primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[6]
Preclinical Models of Secondary Hyperparathyroidism
Animal models are crucial for evaluating the efficacy and safety of new vitamin D analogs. The most common model is the 5/6 nephrectomy (subtotal nephrectomy) model in rats, which mimics the pathophysiology of CKD-induced SHPT.[7]
Example Experimental Workflow for a 5/6 Nephrectomy Rat Model
Representative Data from Studies of Novel Vitamin D Analogs
While no data exists for this compound, the following table summarizes typical findings for other novel vitamin D analogs from preclinical studies. These analogs are generally compared to a vehicle control and calcitriol.
| Treatment Group | Serum PTH (pg/mL) | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) |
| Vehicle Control | High (e.g., >300) | Normal to Low | High |
| Calcitriol | Significantly Reduced | Often Elevated | Often Elevated |
| Novel Analog | Significantly Reduced | Minimally Affected | Minimally Affected |
This table represents a generalized summary of expected outcomes and does not reflect data from a specific study.
General Experimental Protocol for Evaluating a Novel Vitamin D Analog in a 5/6 Nephrectomy Rat Model
1. Animal Model Induction:
-
Male Sprague-Dawley rats (200-250g) are typically used.
-
A two-step 5/6 nephrectomy is performed. In the first surgery, two of the three branches of the left renal artery are ligated. One week later, a right total nephrectomy is performed.
-
Animals are allowed to recover for 4-8 weeks to allow for the development of SHPT.
2. Experimental Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: 5/6 Nephrectomy + Vehicle
-
Group 3: 5/6 Nephrectomy + Calcitriol (positive control)
-
Group 4: 5/6 Nephrectomy + Novel Vitamin D Analog (e.g., this compound) at various doses.
3. Dosing and Administration:
-
Compounds are typically administered daily via oral gavage or intraperitoneal injection for a period of 2-4 weeks.
4. Sample Collection and Analysis:
-
Blood samples are collected at baseline and at regular intervals throughout the study.
-
Serum is separated and stored at -80°C until analysis.
-
Key biochemical parameters to be measured include:
-
Intact PTH (iPTH) by ELISA.
-
Total and ionized calcium.
-
Serum phosphorus.
-
Markers of renal function (e.g., creatinine, BUN).
-
5. Tissue Collection:
-
At the end of the study, animals are euthanized, and tissues such as the parathyroid glands, femurs, and aorta are collected for histopathological analysis (e.g., parathyroid gland hyperplasia, bone histology, and vascular calcification).
Concluding Remarks
The development of novel vitamin D analogs continues to be an important area of research for the management of secondary hyperparathyroidism.[8] The ideal compound would effectively suppress PTH levels with a wide therapeutic window, minimizing the risk of hypercalcemia and hyperphosphatemia. While there is currently no available information on this compound in this context, the established preclinical models and experimental protocols provide a clear framework for the evaluation of such new chemical entities. Further research would be required to determine if this compound possesses a favorable pharmacological profile for the treatment of secondary hyperparathyroidism.
References
- 1. adooq.com [adooq.com]
- 2. Pathophysiology and treatment of secondary hyperparathyroidism in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D analogues for the management of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel, selective vitamin D analog suppresses parathyroid hormone in uremic animals and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D analogs for secondary hyperparathyroidism: what does the future hold? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Proliferation Assays with (24R)-MC 976 (Tacalcitol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24R)-MC 976, chemically known as Tacalcitol or 1,24(R)-dihydroxyvitamin D3, is a synthetic analog of vitamin D3. It exhibits potent anti-proliferative and pro-differentiative effects in various cell types, making it a compound of interest in dermatological and oncological research. Tacalcitol exerts its biological functions primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell cycle control and differentiation. These application notes provide a summary of the anti-proliferative effects of Tacalcitol and detailed protocols for assessing its activity using common proliferation assays.
Data Presentation: Anti-proliferative Effects of Tacalcitol
The following table summarizes the observed effects of Tacalcitol on the proliferation of various cell lines. It is important to note that the half-maximal inhibitory concentration (IC50) can vary depending on the cell line, experimental conditions, and the specific proliferation assay used.
| Cell Line | Cell Type | Assay Method | Concentration Range | Observed Effect | Reference |
| Normal Human Keratinocytes | Epidermal Cells | Cell Counting & DNA Synthesis | 10⁻⁸ M - 10⁻⁶ M | 65% growth inhibition at 10⁻⁸ M, 90% at 10⁻⁷ M, and almost complete inhibition at 10⁻⁶ M. Inhibition of DNA synthesis by 27% at 10⁻⁸ M, 59% at 10⁻⁷ M, and 92% at 10⁻⁶ M. | [1] |
| Psoriatic Human Keratinocytes | Epidermal Cells | Cell Growth Analysis | Not Specified | Tacalcitol demonstrated a more remarkable growth inhibitory effect compared to 1,25(OH)2D3. | [1] |
| T98G | Human Glioblastoma | Cell Viability/Growth Assay | 1 nM - 10 µM | Dose-dependent decrease in cell viability and/or growth. | |
| HIMeg | Human Megakaryoblastic Leukemia | Colony Formation Assay | 10⁻¹⁰ M - 10⁻⁶ M | Marked diminishment of colony-forming ability. |
Signaling Pathway
Tacalcitol mediates its anti-proliferative effects primarily through the Vitamin D Receptor (VDR) signaling pathway. Upon binding to Tacalcitol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of cell cycle inhibitors, such as p21 and p27, which in turn inhibit the activity of cyclin-dependent kinases (CDKs), ultimately leading to G1/G0 cell cycle arrest and a reduction in cell proliferation.
References
Application Notes and Protocols: Gene Expression Analysis Following (24R)-MC 976 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(24R)-MC 976 is a synthetic analog of Vitamin D3. Like other Vitamin D analogs, it is presumed to exert its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a wide array of genes involved in various cellular processes. These processes include, but are not limited to, cell proliferation, differentiation, apoptosis, and immune modulation[1][2][3]. Understanding the specific gene expression changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the methodologies and expected outcomes for analyzing gene expression changes following treatment with this compound. The protocols and data presented are based on established knowledge of Vitamin D analog signaling and gene regulation.
Signaling Pathway of Vitamin D Analogs
Vitamin D analogs, including presumably this compound, primarily signal through the Vitamin D Receptor (VDR). Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Vitamin D analog signaling pathway.
Experimental Protocols
A typical workflow for analyzing gene expression changes after this compound treatment involves cell culture, treatment, RNA extraction, and subsequent analysis by quantitative PCR (qPCR) or microarray/RNA-sequencing.
Caption: Experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., cancer cell lines known to express VDR).
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control (medium with solvent) must be included.
-
Treatment: Replace the existing medium with the prepared treatment or vehicle control medium. Incubate the cells for a predetermined time course (e.g., 6, 24, 48 hours) to capture both early and late gene expression events.
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer. High-quality RNA is crucial for reliable downstream analysis.
Protocol 3: Gene Expression Analysis
A. Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Primer Design: Design and validate primers specific to the target genes of interest and at least one housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, cDNA, and primers.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes in the this compound-treated samples compared to the vehicle control, using a method such as the ΔΔCt method.
B. Microarray or RNA-Sequencing (RNA-seq)
-
Library Preparation (for RNA-seq): Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, and adapter ligation.
-
Hybridization (for Microarray): Label the cDNA or cRNA and hybridize it to a microarray chip containing probes for thousands of genes.
-
Sequencing (for RNA-seq): Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Microarray: Scan the microarray chip and analyze the image to quantify the expression levels of each gene.
-
RNA-seq: Align the sequencing reads to a reference genome and count the number of reads per gene to determine expression levels.
-
Differential Expression Analysis: Use appropriate statistical methods to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify biological pathways and functions that are enriched in the set of differentially expressed genes.
-
Potential Gene Expression Changes
Based on studies of other Vitamin D analogs, treatment with this compound is expected to modulate the expression of genes involved in several key biological processes. The following table summarizes potential target genes and their functions.
| Biological Process | Potential Upregulated Genes | Potential Downregulated Genes | Function | Reference |
| Cell Cycle Control | p21 (CDKN1A), p27 (CDKN1B) | Cyclin D1 (CCND1), c-Myc | Induction of cell cycle arrest at G1/S phase. | [3] |
| Apoptosis | BAK1, BAX | BCL2 | Promotion of programmed cell death. | [4] |
| Cell Differentiation | Keratin 1, Involucrin (in keratinocytes) | - | Induction of cellular differentiation. | [5] |
| Immune Modulation | CD14, TLR2 | IL-12, IFN-γ | Regulation of innate and adaptive immune responses. | [2][6] |
| Calcium Homeostasis | TRPV6, CALB1 | - | Regulation of calcium transport. | [2] |
Summary and Conclusion
The analysis of gene expression following treatment with this compound is a critical step in understanding its therapeutic potential. The protocols outlined in these application notes provide a robust framework for conducting such studies. By employing techniques like qPCR and microarray/RNA-seq, researchers can identify the specific genes and pathways modulated by this Vitamin D analog, paving the way for its further development as a therapeutic agent. The expected gene expression changes, based on the known actions of similar compounds, are likely to be centered on the regulation of cell proliferation, differentiation, and apoptosis, making this compound a compound of interest for diseases characterized by dysregulated cell growth, such as cancer.
References
- 1. Effects of Vitamin D analogs on gene expression profiling in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Interaction of vitamin D with membrane-based signaling pathways [frontiersin.org]
- 5. direct-ms.org [direct-ms.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (24R)-MC 976 Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (24R)-MC 976 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. As a fat-soluble vitamin D analog, it exhibits good solubility in organic solvents like DMSO and ethanol.
Q2: What is the expected solubility of this compound in DMSO?
Data Presentation: Solubility of Vitamin D Analogs in DMSO
| Compound | Solvent | Temperature | Solubility (Mole Fraction) | Approximate Solubility (mg/mL) |
| Vitamin D3 | DMSO | 298.2 K (25°C) | 7.23 x 10⁻³[3][4][5] | ~3[1][2] |
| Calcitriol | DMSO | Not Specified | 83 mg/mL (199.21 mM)[6] | 83[6] |
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve the compound in fresh, anhydrous DMSO to the desired concentration. To enhance dissolution, gentle vortexing or sonication in a water bath can be applied. It is crucial to ensure the compound is fully dissolved before use.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly advised to minimize freeze-thaw cycles, which can contribute to compound degradation. Protect the solution from light. While some sources suggest stability for at least two years at -20°C for Vitamin D3 as a solid[1], solutions in DMSO are generally less stable and should ideally be prepared fresh.
Q5: How stable is this compound in DMSO at room temperature?
A5: Vitamin D analogs, including this compound, are susceptible to degradation at room temperature, especially when in solution. It is strongly advised to avoid prolonged storage of this compound solutions in DMSO at room temperature. For experimental use, allow the solution to equilibrate to room temperature just before dilution into your experimental medium.
Q6: What is the mechanism of action of this compound?
A6: As a vitamin D analog, this compound is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR). Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. A study on the closely related 24R,25-dihydroxyvitamin D3 showed weak in vitro binding of the VDR-ligand complex to the VDRE.[7]
Troubleshooting Guides
Issue 1: this compound is not dissolving in DMSO.
-
Possible Cause 1: Suboptimal Solvent Quality.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[6]
-
-
Possible Cause 2: Insufficient Mixing.
-
Solution: Gently vortex the solution. For difficult-to-dissolve compounds, brief sonication in a water bath can be effective.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit.
-
Solution: Refer to the solubility data provided. If you are attempting to prepare a solution at a concentration higher than the estimated solubility, it may not fully dissolve. Try preparing a more dilute stock solution.
-
Issue 2: Precipitation is observed in the stock solution upon storage.
-
Possible Cause 1: Freeze-Thaw Cycles.
-
Solution: Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 2: Supersaturated Solution.
-
Solution: The compound may have initially dissolved with the help of warming but precipitated out upon cooling. Ensure your stock concentration is within the solubility limits at the storage temperature.
-
-
Possible Cause 3: Water Absorption.
-
Solution: Ensure your vials are tightly sealed to prevent moisture from entering, which can reduce solubility.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation.
-
Solution: Prepare fresh stock solutions regularly. Avoid using old stock solutions, especially if they have been stored for an extended period or subjected to multiple freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause 2: Inaccurate Pipetting of Viscous DMSO.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. Pre-wetting the pipette tip can also improve accuracy.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of a 10 mM solution (Molecular Weight of this compound should be obtained from the supplier).
-
Weigh the calculated amount of this compound and place it in a sterile, amber microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Gently vortex the tube until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a room temperature water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound DMSO Stock Solution into Aqueous Media
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous experimental medium (e.g., cell culture medium)
-
Sterile tubes and pipettes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous medium to achieve the final desired concentration.
-
When adding the DMSO solution to the aqueous medium, add it dropwise while gently vortexing the medium to ensure rapid and uniform mixing. This helps to prevent precipitation of the compound.
-
Ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced toxicity to cells.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the Vitamin D Receptor (VDR).
Caption: Troubleshooting workflow for this compound solubility and stability issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Solubility and thermodynamic function of vitamin D3 in different mono solvents | Faculty members [faculty.ksu.edu.sa]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (24R)-MC 976 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of (24R)-MC 976 for cell culture experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful application of this vitamin D3 analog in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of vitamin D3. Like the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), its primary mechanism of action is through the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon binding to ligands like this compound, forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2][3][4][5] This regulation of gene expression affects various cellular processes, including cell cycle progression, differentiation, and apoptosis.[6]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on studies with structurally and functionally similar vitamin D analogs, a broad starting concentration range of 10⁻¹⁰ M to 10⁻⁶ M is recommended for initial experiments. For instance, the vitamin D analog calcipotriol (MC903) has been shown to be effective in this range. A study on another 24-hydroxylated analog, PRI-2191, showed an IC50 value of approximately 10 nM in human keratinocytes.[7] Therefore, a preliminary dose-response experiment within this range is advised to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 1 mM to 10 mM). This stock solution should be stored at -20°C or lower, protected from light. For cell culture experiments, the stock solution should be serially diluted in your complete cell culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific cell type and the biological process being investigated. For proliferation or cytotoxicity assays, incubation times of 24 to 72 hours are common. For studies on gene expression or protein induction, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal duration for your specific experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration is too low.2. Incubation time is too short.3. Cell line is resistant or does not express sufficient VDR.4. Degradation of this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).2. Increase the incubation time (e.g., up to 96 hours).3. Verify VDR expression in your cell line via Western blot or qPCR. If VDR expression is low, consider using a different cell model.4. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High levels of cell death, even at low concentrations | 1. This compound is highly potent in your cell line.2. Solvent (e.g., DMSO) concentration is too high.3. Cells are unhealthy or stressed. | 1. Use a lower range of concentrations (e.g., picomolar to low nanomolar).2. Ensure the final solvent concentration in the culture medium is below cytotoxic levels (typically <0.1%). Run a solvent-only control.3. Ensure you are using a healthy, low-passage number cell culture. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell seeding density.2. Variability in reagent preparation.3. Differences in incubation conditions.4. Cell line heterogeneity. | 1. Maintain a consistent cell seeding density for all experiments.2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.3. Ensure consistent incubation times, temperature, and CO₂ levels.4. Use cells from a similar passage number for all related experiments. |
| Precipitation of this compound in the culture medium | 1. Poor solubility of the compound at the tested concentration.2. Interaction with components of the serum or medium. | 1. Ensure the stock solution is fully dissolved before diluting into the medium. Vortex briefly after dilution.2. Consider using a lower concentration or a different solvent for the stock solution. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and IC50 values for vitamin D analogs that are structurally or functionally related to this compound. This data can be used as a reference for designing your own experiments.
Table 1: Recommended Concentration Ranges for Initial Screening of Vitamin D Analogs
| Compound Type | Typical Concentration Range (Molar) | Cell Types |
| Vitamin D3 Analogs | 10⁻¹⁰ to 10⁻⁶ | Various cancer cell lines, keratinocytes, immune cells |
Table 2: Reported IC50 Values for Related Vitamin D Analogs
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| PRI-2191 ((24R)-1,24-dihydroxycholecalciferol) | Human Keratinocytes | Growth Inhibition | Not Specified | ~10 nM |
| Calcipotriol (MC903) | Human Lung Cancer Cell Lines | Antiproliferative (SRB assay) | 72 hours | Varies by cell line |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
DMSO or ethanol for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 200 nM down to 0.1 nM (final concentrations will be 100 nM to 0.05 nM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for your desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Visualizations
Vitamin D Receptor (VDR) Signaling Pathway
Caption: VDR Signaling Pathway for this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound experiments.
References
- 1. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Vitamin D Analog Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vitamin D analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems in your vitamin D analog experiments.
Question: My vitamin D analog is not dissolving properly in my cell culture medium. What can I do?
Answer:
Poor solubility of vitamin D analogs is a frequent issue due to their lipophilic nature. Here are several steps you can take to address this:
-
Vehicle Selection: Ensure you are using an appropriate solvent vehicle. Ethanol or DMSO are commonly used to prepare stock solutions. However, the final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: After diluting the stock solution in your medium, gentle sonication can help to disperse the compound and improve solubility.
-
Warming: Gently warming the medium to 37°C while stirring can aid in dissolving the analog. Avoid excessive heat, as it can degrade the compound.
-
Use of Solubilizing Agents: For particularly difficult compounds, consider the use of solubilizing agents such as bovine serum albumin (BSA) or cyclodextrins in your culture medium. Be sure to run appropriate vehicle controls when using these agents.
-
Formulation: For in vivo studies, consider nanoemulsions or other advanced delivery systems to improve bioavailability.[1]
Question: I am observing high variability in my cell proliferation assay results. What are the potential causes and solutions?
Answer:
Variability in cell proliferation assays can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a standardized and validated cell seeding protocol. Use a cell counter for accuracy.
-
Compound Stability: Vitamin D analogs can be sensitive to light, temperature, and pH.[2][3] Prepare fresh dilutions of your analog for each experiment and protect them from light. Ensure the pH of your culture medium is stable throughout the experiment.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Inconsistent Incubation Times: Ensure that the incubation time with the vitamin D analog is consistent across all plates and experiments.
-
Assay-Specific Issues:
-
MTT/XTT Assays: The metabolic activity of cells can be influenced by factors other than proliferation. Ensure the cell number is within the linear range of the assay.
-
[³H]-Thymidine Incorporation: This method is sensitive to the timing of the pulse. Standardize the time at which the radiolabel is added and the duration of the pulse.
-
Question: My qPCR results for vitamin D target gene expression are inconsistent. How can I improve reproducibility?
Answer:
Inconsistent gene expression data can be frustrating. Here are some key areas to focus on for improvement:
-
RNA Quality: The quality and integrity of your starting RNA are critical. Use a spectrophotometer (e.g., NanoDrop) to assess RNA purity (A260/A280 and A260/A230 ratios) and a bioanalyzer to check RNA integrity (RIN score).
-
Reverse Transcription Efficiency: The reverse transcription step can be a major source of variability. Use a high-quality reverse transcriptase and ensure consistent input RNA amounts across all samples.
-
Primer Design and Validation: Poorly designed primers can lead to non-specific amplification and inaccurate results. Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.
-
Reference Gene Stability: The expression of your chosen reference (housekeeping) gene should be stable across your experimental conditions. It is recommended to test a panel of reference genes and use a geNorm or similar algorithm to identify the most stable ones for your specific cell type and treatment.
-
Genomic DNA Contamination: Contamination of your RNA samples with genomic DNA can lead to false-positive results. Treat your RNA samples with DNase I prior to reverse transcription. Include a no-reverse transcriptase control in your qPCR run to check for genomic DNA amplification.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of vitamin D analogs in cell culture, and how often should I replace the medium?
A1: The in vitro metabolic stability of vitamin D analogs can vary significantly depending on the specific analog and the cell type being used.[5] For example, some analogs may have half-lives of several hours, while others may be more stable. It is recommended to replace the medium with fresh compound every 24-48 hours to maintain a consistent concentration, especially for longer-term experiments.
Q2: How do I choose the appropriate concentration range for my vitamin D analog in an experiment?
A2: The optimal concentration range will depend on the specific analog and the biological question being addressed. A good starting point is to perform a dose-response curve. For in vitro studies, concentrations often range from nanomolar (nM) to micromolar (µM). It's advisable to consult the literature for typical effective concentrations of the analog or similar compounds.
Q3: What are the key considerations for designing an in vivo study with a vitamin D analog?
A3: In vivo studies require careful planning. Key considerations include:
-
Animal Model: Select a species and strain that is relevant to the human condition you are modeling. Be aware that there can be significant species-specific differences in vitamin D metabolism and response.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will affect the bioavailability of the analog.
-
Dosing and Formulation: Determine an appropriate dose based on in vitro data and literature. The formulation must be suitable for the chosen route of administration and ensure the stability and solubility of the analog.
-
Toxicity: Monitor for signs of hypercalcemia, a common side effect of potent vitamin D analogs.[6] This includes monitoring serum calcium levels and observing for symptoms like lethargy and weight loss.
-
Endogenous Vitamin D Levels: Be mindful of the baseline vitamin D status of the animals, as this can influence the experimental outcome.
Q4: Can I use the same vitamin D analog across different cell lines and expect the same results?
A4: Not necessarily. The response to a vitamin D analog can be highly cell-specific.[7][8] Different cell types express varying levels of the vitamin D receptor (VDR) and the enzymes involved in vitamin D metabolism, which can lead to different biological outcomes. It is important to characterize the response in each cell line of interest.
Quantitative Data Summary
The following tables provide a summary of quantitative data for various vitamin D analogs to facilitate comparison.
Table 1: In Vitro Antiproliferative Activity of Vitamin D Analogs in Human Melanoma A375 Cells
| Compound | IC₅₀ (nM) | Reference |
| 1α,25(OH)₂D₃ (Calcitriol) | 0.274 | [9] |
| 20(OH)D₃ | 5.3 | [9] |
| Calcipotriol | 0.038 | [9] |
| PRI-1730 | 1.500 | [10] |
| PRI-1733 | 0.028 | [10] |
Table 2: Gene Expression Changes in Human Coronary Artery Smooth Muscle Cells Treated with Paricalcitol (0.1 µM for 30h)
| Gene | Regulation | Function | Reference |
| IGF1 | Upregulated | Modulates cell proliferation | [11] |
| WT1 | Upregulated | Modulates cell proliferation | [11] |
| TGFβ3 | Upregulated | Modulates cell proliferation | [11] |
| Natriuretic peptide precursor B | Downregulated | Vasodilation, natriuresis | [11] |
| Thrombospondin 1 | Downregulated | Angiogenesis, cell adhesion | [11] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed cells in a 24-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the vitamin D analog or vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
Radiolabeling: Add [³H]-thymidine to each well at a final concentration of 0.5 µCi/ml. Incubate for 4 hours at 37°C.
-
Cell Lysis and Precipitation: Discard the medium and precipitate the cellular DNA by adding 10% trichloroacetic acid (TCA). Incubate for 30 minutes.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Solubilization: Add 1 N NaOH/1% SDS to each well to solubilize the DNA. Incubate for 30 minutes at 37°C.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5][12]
Protocol 2: Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR.
-
Preparation: Prepare serial dilutions of the test compound and a known VDR ligand (e.g., Calcitriol) in an assay buffer.
-
Reaction Setup: In a microplate, combine the VDR source (recombinant or nuclear extract), a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃), and either the test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a method like hydroxylapatite slurry or glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of the test compound to determine the IC₅₀ value.[13]
Visualizations
Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | MDPI [mdpi.com]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 6. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and dacarbazine in the human melanoma A375 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Vitamin D analogs on gene expression profiling in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting off-target effects of (24R)-MC 976
Frequently Asked Questions (FAQs)
Q1: What is (24R)-MC 976 and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Vitamin D3. Like the active form of vitamin D, calcitriol, its primary mechanism of action is to bind to and activate the Vitamin D Receptor (VDR).[1] The VDR is a nuclear transcription factor that regulates the expression of numerous genes involved in a wide range of physiological processes, including calcium and phosphate homeostasis, cell proliferation and differentiation, and immune system modulation.[1][2] The goal in developing synthetic analogs like this compound is often to achieve greater specificity for certain therapeutic effects, such as antiproliferative or immunomodulatory actions, while minimizing side effects like hypercalcemia.[3][4][5]
Q2: What are the expected on-target effects of this compound?
A2: As a VDR agonist, this compound is expected to modulate the transcription of VDR target genes. Depending on the cell type and experimental context, this can lead to:
-
Inhibition of cell proliferation.
-
Induction of cell differentiation.
-
Modulation of immune responses.
-
Regulation of calcium and phosphate transport.
Q3: What are the potential off-target effects of this compound?
A3: The most well-documented "off-target" or, more accurately, undesirable on-target effect of potent VDR agonists is the dysregulation of calcium and phosphate homeostasis.[3] This can lead to:
-
Hypercalcemia: Elevated levels of calcium in the blood.[4][6]
-
Hypercalciuria: Elevated levels of calcium in the urine.
-
Hyperphosphatemia: Elevated levels of phosphate in the blood.
While the primary goal of developing analogs like this compound is to minimize these calcemic effects, researchers should remain vigilant for these possibilities.[3][7] Other potential off-target effects, though less common, could involve interactions with other nuclear receptors or cellular proteins, which would be highly specific to the chemical structure of the analog.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between desired on-target effects and unintended off-target effects is crucial. Here are some strategies:
-
Use of VDR antagonists: A specific VDR antagonist should reverse the on-target effects of this compound. If an observed effect persists in the presence of a VDR antagonist, it is likely an off-target effect.
-
VDR knockdown/knockout models: In cell lines or animal models where the VDR has been knocked down or knocked out, the on-target effects of this compound should be abolished.
-
Structure-activity relationship (SAR) studies: Comparing the activity of this compound with other vitamin D analogs with different VDR binding affinities can help to correlate the observed effects with VDR activation.
-
Gene expression analysis: On-target effects should correlate with changes in the expression of known VDR target genes. Unexplained changes in gene expression could indicate off-target activity.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of serum calcium (Hypercalcemia) in animal studies.
-
Possible Cause 1: The dose of this compound is too high, leading to excessive VDR activation in the intestine and bone.[4]
-
Troubleshooting Steps:
-
Dose-response study: Perform a dose-response study to determine the optimal therapeutic window with minimal calcemic effects.
-
Monitor serum calcium and phosphate levels regularly: This will help to establish a safe dosing regimen.
-
Dietary modification: In animal studies, consider using a low-calcium diet to mitigate hypercalcemia.
-
-
Possible Cause 2: The formulation or vehicle used for administration is enhancing the bioavailability of this compound unexpectedly.
-
Troubleshooting Steps:
-
Review formulation: Ensure the formulation is appropriate and consistent.
-
Test different vehicles: If possible, test alternative, well-characterized vehicles.
-
Issue 2: Inconsistent or no observable effect on cell proliferation/differentiation in vitro.
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Steps:
-
Titration experiment: Perform a concentration-response experiment to determine the EC50 (half-maximal effective concentration).
-
Verify compound integrity: Ensure the compound has been stored correctly and has not degraded. (24S)-MC 976, a similar compound, should be stored lyophilized at -20°C and in solution at -20°C for no more than a month.[8]
-
-
Possible Cause 2: The cell line used has low or no expression of the Vitamin D Receptor (VDR).
-
Troubleshooting Steps:
-
VDR expression analysis: Confirm VDR expression in your cell line at the mRNA and protein level (e.g., using qPCR, Western blot, or immunofluorescence).
-
Use a VDR-positive control cell line: Include a cell line known to be responsive to vitamin D analogs in your experiments.
-
-
Possible Cause 3: Components in the cell culture medium are interfering with the action of this compound.
-
Troubleshooting Steps:
-
Use charcoal-stripped serum: Standard fetal bovine serum contains endogenous vitamin D metabolites that can activate the VDR. Using charcoal-stripped serum will reduce this background activation.
-
Check for interfering substances: Review the composition of your cell culture medium for any known VDR inhibitors or compounds that might affect the stability of this compound.
-
Issue 3: Observed effects are not consistent with known VDR-mediated pathways.
-
Possible Cause 1: this compound has significant off-target effects.
-
Troubleshooting Steps:
-
VDR antagonist co-treatment: As mentioned in the FAQs, use a specific VDR antagonist to determine if the effect is VDR-dependent.
-
VDR knockdown: Use siRNA or shRNA to knock down VDR expression and see if the effect is diminished.
-
Off-target profiling: Consider using computational or experimental methods to identify potential off-target interactions. This could involve screening against a panel of other nuclear receptors.
-
Data Presentation
Table 1: Hypothetical Binding Affinities and In Vitro Potency of this compound and Control Compounds
| Compound | VDR Binding Affinity (Ki, nM) | Transcriptional Activation (EC50, nM) | Antiproliferative Activity (IC50, nM) |
| Calcitriol (Active Vitamin D) | 0.1 | 0.5 | 10 |
| This compound | 0.5 | 2.0 | 25 |
| Inactive Metabolite | >1000 | >1000 | >1000 |
Table 2: Hypothetical In Vivo Calcemic Effects of this compound vs. Calcitriol in a Murine Model
| Treatment (1 µg/kg/day for 7 days) | Serum Calcium (mg/dL) | Serum Phosphate (mg/dL) |
| Vehicle Control | 9.5 ± 0.3 | 4.8 ± 0.4 |
| Calcitriol | 12.8 ± 0.6 | 6.5 ± 0.5 |
| This compound | 10.2 ± 0.4 | 5.1 ± 0.3 |
Experimental Protocols
Protocol 1: VDR Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the Vitamin D Receptor.
-
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol (radioligand)
-
This compound
-
Unlabeled Calcitriol (for positive control and non-specific binding)
-
Assay buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol)
-
Hydroxyapatite (HAP) slurry
-
Wash buffer
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and unlabeled Calcitriol.
-
In a microcentrifuge tube, combine the assay buffer, recombinant VDR, and [³H]-Calcitriol.
-
Add the serially diluted this compound or unlabeled Calcitriol. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled Calcitriol.
-
Incubate at 4°C for 4-18 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to bind the VDR-ligand complex.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge to pellet the HAP.
-
Wash the pellet multiple times with wash buffer.
-
Resuspend the final pellet in scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
-
Protocol 2: VDR Reporter Gene Assay
This assay measures the ability of this compound to activate VDR-mediated gene transcription.
-
Materials:
-
A cell line stably transfected with a VDR expression vector and a reporter plasmid containing a Vitamin D Response Element (VDRE) driving a reporter gene (e.g., luciferase).
-
Cell culture medium with charcoal-stripped fetal bovine serum.
-
This compound
-
Calcitriol (positive control)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach.
-
Prepare serial dilutions of this compound and Calcitriol in the appropriate medium.
-
Treat the cells with the compounds and incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log concentration of the compound to determine the EC50.
-
Mandatory Visualizations
Caption: VDR Signaling Pathway for this compound.
Caption: Experimental Workflow for Characterizing this compound.
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The future of vitamin D analogs [frontiersin.org]
- 5. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 7. Vitamin D analogs for secondary hyperparathyroidism: what does the future hold? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
Improving the efficacy of (24R)-MC 976 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo efficacy of (24R)-MC 976, a Vitamin D3 derivative. The information provided is based on established principles for vitamin D analogs and aims to address common challenges encountered during preclinical research.
General Information
This compound, like other vitamin D analogs, is presumed to exert its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2][3][4][5] Upon binding to the VDR, the complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4] The downstream effects include the regulation of cellular proliferation, differentiation, and apoptosis, which are of significant interest in various therapeutic areas, particularly oncology.[6][7][8]
However, the in vivo application of potent vitamin D analogs like this compound is often hampered by several challenges:
-
Low Aqueous Solubility and Bioavailability: As a lipophilic molecule, this compound likely exhibits poor water solubility, which can lead to low and variable oral bioavailability.[9][10][11][12]
-
Hypercalcemia: A major dose-limiting side effect of systemically administered vitamin D analogs is hypercalcemia, an elevation of calcium levels in the blood.[6][7][8] This calcemic activity can mask the therapeutic window for other desired effects, such as anti-cancer activity.
-
Metabolic Instability: Vitamin D analogs can be rapidly metabolized and inactivated in vivo, primarily by the enzyme CYP24A1.[13]
The following sections provide frequently asked questions, troubleshooting guides, and detailed protocols to help researchers overcome these challenges and enhance the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Vitamin D3 derivative and is expected to act as a ligand for the Vitamin D Receptor (VDR).[14] The binding of this compound to the VDR initiates a signaling cascade that leads to the regulation of gene expression, influencing processes such as cell cycle progression, differentiation, and apoptosis.[1][2][7]
Q2: Why am I observing low efficacy of this compound in my in vivo model?
A2: Low in vivo efficacy can stem from several factors. A primary reason is often poor bioavailability due to the compound's hydrophobic nature.[9][10] This can be addressed by optimizing the drug's formulation. Other factors could include rapid metabolism of the compound, suboptimal dosing, or characteristics of the animal model being used.
Q3: What are the common side effects associated with this compound, and how can I monitor for them?
A3: The most significant side effect associated with vitamin D analogs is hypercalcemia.[6][7] It is crucial to monitor serum calcium levels throughout your in vivo studies. Other potential toxicities can be assessed by monitoring the animals' body weight, overall health, and through terminal blood biochemistry analysis.[15]
Q4: How can I improve the oral bioavailability of this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs like this compound. These include the use of lipid-based formulations (e.g., SEDDS, SMEDDS), solid dispersions, and nanoparticle-based delivery systems.[9][10][11][12]
Q5: Should I be concerned about the diet of the animals in my study?
A5: Yes, the calcium content of the animal diet can significantly impact the calcemic side effects of this compound. Using a low-calcium diet can help to mitigate hypercalcemia and potentially allow for the administration of higher, more therapeutically effective doses of the compound.[16]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth inhibition between animals. | Poor and variable oral bioavailability of this compound. | Improve the formulation of the compound. Consider using a lipid-based formulation or a solid dispersion to enhance solubility and absorption.[10] Alternatively, consider parenteral administration (e.g., subcutaneous or intraperitoneal injection) to bypass oral absorption variability. |
| Significant weight loss and signs of toxicity in treated animals at a dose with minimal therapeutic effect. | The dose of this compound is causing hypercalcemia. | Measure serum calcium levels to confirm. Switch to a low-calcium diet for the animals.[16] If hypercalcemia persists, a dose reduction of this compound is necessary. Consider a combination therapy approach with a cytotoxic agent to potentially achieve a synergistic effect at a lower, less toxic dose of this compound.[17][18] |
| No significant difference in tumor growth between control and treated groups. | 1. Suboptimal dose of this compound.2. Poor bioavailability.3. Rapid in vivo metabolism.4. VDR-negative tumor model. | 1. Perform a dose-response study to identify the maximum tolerated dose (MTD).2. Reformulate this compound as described above.3. Co-administer with an inhibitor of CYP enzymes, if known to be the primary metabolic pathway.[19]4. Confirm VDR expression in your tumor cells/xenograft model via qPCR or Western blot. Vitamin D analogs require VDR for their activity.[16] |
| Inconsistent results between different batches of formulated this compound. | Instability of the formulation. | Assess the physical and chemical stability of your formulation over time and under storage conditions. Ensure consistent preparation methods for each batch. |
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability of Hydrophobic Drugs
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[10] | Enhanced solubility and absorption, protection from enzymatic degradation. | Potential for gastrointestinal irritation, complexity of formulation development. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a polymer, in an amorphous state.[9][11] | Increased surface area and dissolution rate. | Physical instability (recrystallization) during storage, potential for manufacturing challenges. |
| Nanoparticles | The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution.[12] | Significantly increased dissolution rate and saturation solubility. | Potential for aggregation, manufacturing scalability can be challenging. |
Table 2: Illustrative Dose-Response Data for this compound in a Murine Xenograft Model
| Treatment Group | Dose (µg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Mean Serum Calcium (mg/dL) |
| Vehicle Control | - | Oral | 1250 ± 150 | - | 9.5 ± 0.5 |
| This compound | 1 | Oral | 1000 ± 120 | 20 | 9.8 ± 0.6 |
| This compound | 5 | Oral | 750 ± 100 | 40 | 10.5 ± 0.7 |
| This compound | 10 | Oral | 500 ± 80 | 60 | 12.5 ± 1.0* |
| This compound (in SMEDDS) | 5 | Oral | 550 ± 90 | 56 | 10.8 ± 0.8 |
*Statistically significant increase in serum calcium compared to vehicle control (p < 0.05). Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Human Tumor Xenograft Mouse Model
This protocol provides a general framework. Specific details such as cell line, mouse strain, and dosing regimen should be optimized for your particular study.
1. Cell Culture and Animal Model
- Culture human cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) under standard conditions. Ensure cells are VDR-positive.
- Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
- Allow animals to acclimatize for at least one week before the start of the experiment.
2. Tumor Implantation
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[20][21]
3. Animal Randomization and Treatment
- Monitor tumor growth regularly using calipers.
- When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
- Prepare the this compound formulation. For oral administration, this could be a suspension in a vehicle like corn oil or a more advanced formulation like a self-microemulsifying drug delivery system (SMEDDS).
- Administer this compound or vehicle control daily (or as determined by pharmacokinetic studies) by oral gavage.
4. Monitoring and Endpoints
- Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the animals for any signs of toxicity (e.g., lethargy, ruffled fur).
- At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), euthanize the animals.
- Collect blood via cardiac puncture for serum calcium and other biochemical analyses.
- Excise tumors, weigh them, and process for further analysis (e.g., histology, qPCR for VDR target genes).
5. Data Analysis
- Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
- Compare serum calcium levels and body weights between groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the Vitamin D Receptor.
Caption: Workflow for a typical in vivo xenograft study.
Caption: Logic diagram for troubleshooting poor in vivo efficacy.
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561) [informatics.jax.org]
- 6. Frontiers | The future of vitamin D analogs [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
- 15. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 16. Suppression of in vivo growth of human cancer solid tumor xenografts by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A 24-phenylsulfone analog of vitamin D inhibits 1alpha,25-dihydroxyvitamin D(3) degradation in vitamin D metabolism-competent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
(24R)-MC 976 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vitamin D analog (24R)-MC 976.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Vitamin D3.[1] Like the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), its primary mechanism of action is through the activation of the nuclear Vitamin D Receptor (VDR).[2] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is involved in a wide variety of biological processes, including bone metabolism, immune response, and the regulation of cell proliferation and differentiation.[3][4]
2. How should this compound be stored?
For optimal stability, this compound should be stored lyophilized at -20°C and kept desiccated. In its lyophilized form, the chemical is stable for up to 36 months. Once in solution, it should be stored at -20°C and used within one month to prevent loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1]
3. What is the recommended solvent for dissolving this compound?
The Material Safety Data Sheet (MSDS) for this compound does not specify a particular solvent.[5] However, vitamin D and its analogs are generally fat-soluble. For in vitro experiments, they are often dissolved in organic solvents like ethanol or dimethyl sulfoxide (DMSO).[6] When using DMSO, it is crucial to keep the final concentration in cell culture media low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[7] For in vivo studies, the choice of vehicle is critical and can affect bioavailability; oil-based vehicles are often used.[8]
4. What are the expected biological effects of this compound in cancer cell lines?
While specific data for this compound is limited, vitamin D analogs are known to have anti-proliferative and pro-differentiating effects on various cancer cell lines.[9][10] These effects are mediated by VDR activation, which can lead to cell cycle arrest and, in some cases, apoptosis.[11][12] The sensitivity of cancer cells to vitamin D analogs can vary and may depend on the expression levels of VDR and the enzymes involved in vitamin D metabolism.[11]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect on cell proliferation or differentiation | 1. Compound inactivity: Degradation due to improper storage or handling. 2. Low VDR expression: The target cell line may not express sufficient levels of the Vitamin D Receptor. 3. Suboptimal concentration: The concentration of this compound used may be too low. 4. Incorrect solvent or vehicle control: The solvent may interfere with the compound's activity or the vehicle control may not be appropriate. | 1. Verify compound integrity: Use a fresh stock of this compound. Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. 2. Assess VDR expression: Check VDR mRNA or protein levels in your cell line using qPCR or Western blot. Consider using a positive control cell line known to be responsive to vitamin D analogs. 3. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal working concentration. 4. Optimize solvent conditions: Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1% DMSO). Always include a vehicle-only control in your experiments. |
| High background or inconsistent results in cell-based assays | 1. Compound precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. 2. Interference with assay reagents: The compound or solvent may interfere with the assay chemistry (e.g., MTT assay). 3. Cell culture variability: Inconsistent cell seeding density or passage number. | 1. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider pre-complexing with a carrier protein like serum albumin. 2. Run assay controls: Include controls without cells to check for direct reaction of the compound with assay reagents. 3. Standardize cell culture techniques: Use a consistent cell seeding density and a narrow range of passage numbers for your experiments. |
| Difficulty dissolving the compound | 1. Inappropriate solvent: The chosen solvent may not be suitable for dissolving this compound. 2. Low temperature: Dissolution may be slower at lower temperatures. | 1. Try alternative solvents: While ethanol and DMSO are common, other organic solvents could be tested. Sonication may aid dissolution. 2. Gentle warming: Briefly warm the solution to aid dissolution, but be cautious as heat can degrade vitamin D analogs. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of efficacy in animal models | 1. Poor bioavailability: The route of administration and vehicle may not be optimal for absorption. 2. Rapid metabolism: The compound may be quickly metabolized and cleared from circulation. 3. Inappropriate dosage: The administered dose may be too low to achieve a therapeutic effect. | 1. Optimize vehicle and administration route: Oil-based vehicles often improve the bioavailability of vitamin D analogs. Consider different routes of administration (e.g., oral gavage, intraperitoneal injection). 2. Assess pharmacokinetics: If possible, measure the plasma concentration of this compound over time to determine its half-life. 3. Conduct a dose-finding study: Test a range of doses to identify an effective and well-tolerated dose. |
| Hypercalcemia in treated animals | 1. High dose: Vitamin D analogs can cause elevated serum calcium levels, a major dose-limiting toxicity. | 1. Monitor serum calcium: Regularly measure serum calcium levels in treated animals. 2. Dose reduction: If hypercalcemia is observed, reduce the dose of this compound. The goal with vitamin D analogs is often to find a therapeutic window with anti-cancer activity but minimal calcemic effects. |
Experimental Protocols
Cell Viability MTT Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative PCR (qPCR) for VDR Target Gene Expression
This protocol outlines the steps to measure the expression of a known VDR target gene, such as CYP24A1, in response to this compound treatment.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Signaling Pathways and Workflows
Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.
Caption: General experimental workflow for evaluating this compound.
Quantitative Data
Disclaimer: The following data is for the well-characterized vitamin D analog, calcitriol (1α,25-dihydroxyvitamin D3), and a low-calcemic analog, maxacalcitol, and is provided for illustrative purposes due to the limited availability of specific quantitative data for this compound. Researchers should perform their own dose-response experiments to determine the potency of this compound in their specific experimental system.
Table 1: Anti-proliferative Activity of Vitamin D Analogs in Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Reference |
| MCF-7 (Breast Cancer) | Calcitriol | ~10 | Fictional Data for Illustration |
| LNCaP (Prostate Cancer) | Calcitriol | ~5 | [12] |
| HT-29 (Colon Cancer) | Calcitriol | ~20 | Fictional Data for Illustration |
Table 2: In Vivo Efficacy and Toxicity of Vitamin D Analogs in a Psoriasis Mouse Model
| Treatment Group | Ear Thickness Reduction (%) | Serum Calcium (mg/dL) | Reference |
| Vehicle | 0 | 9.5 | [13] |
| Maxacalcitol | 45 | 9.8 | [13] |
| Betamethasone (Steroid) | 50 | 9.4 | [13] |
References
- 1. adooq.com [adooq.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. biocrick.com [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarriers for Drug Delivery: An Overview with Emphasis on Vitamin D and K Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with (24R)-MC 976
Welcome to the technical support center for (24R)-MC 976. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide troubleshooting strategies. While this compound is a specific Vitamin D3 analog, the principles and methodologies discussed here are broadly applicable to many compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a synthetic analog of Vitamin D3.[1] Like other Vitamin D analogs, it is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding, the this compound-VDR complex is expected to translocate to the nucleus, heterodimerize with the Retinoid X Receptor (RXR), and bind to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription. This can lead to a variety of cellular responses, including inhibition of proliferation, induction of differentiation, and modulation of the immune system.
Q2: We are observing lower than expected anti-proliferative activity with this compound in our cancer cell line. What could be the reason?
Several factors could contribute to lower than expected efficacy. Different cancer cell lines exhibit varying sensitivity to Vitamin D analogs.[3] Some cell lines may be resistant to the anti-proliferative effects of these compounds.[4]
Troubleshooting Steps:
-
Verify VDR Expression: Confirm the expression level of the Vitamin D Receptor (VDR) in your cell line. Low or absent VDR expression can lead to a lack of response.[2]
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to Vitamin D analogs can vary significantly.[3] It is advisable to test a panel of cell lines to identify a responsive model.
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its stability and activity. It should be stored lyophilized at -20°C and, once in solution, used within a month to prevent loss of potency.[5]
-
Metabolic Inactivation: Cells can metabolize and inactivate Vitamin D analogs. The expression of metabolic enzymes, such as CYP24A1, can influence the local concentration and activity of the compound.
Q3: We are seeing paradoxical effects, such as an increase in DNA damage markers after treatment with a Vitamin D analog. Is this a known phenomenon?
Yes, unexpected effects have been reported. For instance, in some experimental systems, Vitamin D supplementation, contrary to expectations, increased DNA damage expression.[6] This was hypothesized to be due to an alteration in the cells' DNA repair capabilities.[6]
Investigative Actions:
-
Dose-Response Analysis: Perform a careful dose-response study to see if the effect is concentration-dependent.
-
Time-Course Experiment: Analyze the effect at different time points to understand the kinetics of the response.
-
Mechanism of Action Studies: Investigate downstream markers related to DNA damage and repair pathways to elucidate the underlying mechanism.
Troubleshooting Guide
This table summarizes potential unexpected outcomes and key areas to investigate.
| Unexpected Result | Potential Cause | Suggested Action |
| No or low biological activity | Low or absent VDR expression in the target cells. | Verify VDR expression by Western blot or qPCR. |
| Compound degradation due to improper storage. | Check storage conditions and use a fresh aliquot.[5] | |
| Rapid metabolic inactivation of the compound. | Measure the expression of key metabolic enzymes like CYP24A1. | |
| High variability between experiments | Inconsistent cell culture conditions (e.g., passage number, confluency). | Standardize cell culture protocols. |
| Pipetting errors or inaccurate compound dilution. | Use calibrated pipettes and prepare fresh dilutions for each experiment. | |
| Cell toxicity at low concentrations | Off-target effects of the compound. | Perform counter-screening against other relevant receptors. |
| Contamination of the compound or cell culture. | Check for contamination and use a new batch of the compound. | |
| Unexpected gene expression changes | Activation of alternative signaling pathways. | Perform a broader gene expression analysis (e.g., RNA-seq) to identify off-target effects. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
Vitamin D Signaling Pathway
The following diagram illustrates the canonical signaling pathway for Vitamin D analogs.
Caption: Canonical Vitamin D signaling pathway.
General Experimental Workflow
This diagram outlines a typical workflow for investigating the effects of a Vitamin D analog.
Caption: General experimental workflow.
References
- 1. biocrick.com [biocrick.com]
- 2. Effects of vitamin D on the growth of normal and malignant B-cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential antitumor effects of vitamin D analogues on colorectal carcinoma in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. adooq.com [adooq.com]
- 6. mdpi.com [mdpi.com]
Long-term storage conditions for (24R)-MC 976
Welcome to the technical support center for (24R)-MC 976. This guide is designed to assist researchers, scientists, and drug development professionals in the proper long-term storage, handling, and experimental use of this vitamin D3 analog. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in its lyophilized form.[1] It is also recommended to keep the compound desiccated to prevent degradation from moisture.
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted in a solvent, solutions of this compound should be stored at -20°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the solution into single-use volumes. Based on data for the related (24S) isomer, solutions are expected to be stable for up to one month when stored properly.[2]
Q3: What is the shelf-life of lyophilized this compound?
Q4: In which solvents can I dissolve this compound?
A4: As a vitamin D analog, this compound is a lipophilic molecule. For cell culture experiments, it is typically dissolved in an organic solvent such as ethanol or DMSO to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low enough (typically <0.1%) to not affect the cells.
Q5: What is the primary mechanism of action for this compound?
A5: As a vitamin D3 analog, this compound is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. Upon binding to the VDR, the complex translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 36 months (inferred from (24S) isomer)[2] | Keep desiccated |
| Lyophilized Powder | 2-8°C | Short-term | Keep desiccated |
| Reconstituted Solution | -20°C | Up to 1 month (inferred from (24S) isomer)[2] | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Cell Proliferation Assay Using this compound
This protocol describes a general workflow for assessing the anti-proliferative effects of this compound on a cancer cell line known to express the Vitamin D Receptor (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT or WST-1 proliferation assay kit
-
Plate reader
Procedure:
-
Prepare Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into single-use vials and store at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Proliferation Assessment:
-
After the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability/proliferation.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.
Troubleshooting Guide
Issue 1: this compound is difficult to dissolve.
-
Question: I am having trouble getting my lyophilized this compound into solution. What should I do?
-
Answer: this compound is a lipophilic compound and will not dissolve in aqueous solutions directly. Use a high-purity organic solvent such as DMSO or ethanol to prepare a concentrated stock solution. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution. Ensure your solvent is anhydrous, as moisture can affect the stability of the compound.
Issue 2: Precipitation is observed in the cell culture medium.
-
Question: When I add my this compound stock solution to the cell culture medium, I see a precipitate. How can I prevent this?
-
Answer: This is likely due to the low solubility of the compound in the aqueous medium. Here are a few things to try:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your medium. Try working with lower final concentrations.
-
Increase the Stock Concentration and Decrease the Volume: Prepare a more concentrated stock solution so that you are adding a smaller volume of the organic solvent to your medium. The final concentration of the organic solvent (e.g., DMSO) should ideally be below 0.1% to minimize solvent effects and reduce the chances of precipitation.
-
Pre-mix with Serum: Before adding to the full volume of medium, try pre-mixing your diluted stock solution with a small amount of fetal bovine serum (FBS). The proteins in the serum can help to keep lipophilic compounds in solution.
-
Issue 3: Inconsistent or no cellular response to this compound treatment.
-
Question: I am not seeing a consistent effect of this compound on my cells, or there is no effect at all. What could be the problem?
-
Answer: Several factors could contribute to this:
-
Compound Degradation: Ensure that your stock solutions have been stored correctly at -20°C and that you have avoided multiple freeze-thaw cycles. If the stock is old, consider preparing a fresh one.
-
Cell Line and VDR Expression: Confirm that your chosen cell line expresses the Vitamin D Receptor (VDR). You can check this through literature searches or by performing a Western blot or qPCR for VDR expression. Different cell lines will have varying levels of VDR, which will impact their responsiveness.
-
Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to changes in cellular characteristics and responsiveness to stimuli.
-
Serum in Culture Medium: Components in the serum can bind to vitamin D analogs and affect their bioavailability. Consider using a charcoal-stripped serum to reduce the levels of endogenous hormones and binding proteins.
-
Incubation Time: The effects of vitamin D analogs on gene expression and cellular processes can take time. Ensure your incubation period is sufficient (typically 24-72 hours for proliferation or differentiation assays).
-
Issue 4: High background or variability in a 96-well plate assay.
-
Question: My cell-based assay results have high variability between wells. What can I do to improve this?
-
Answer: High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension before seeding and that you are mixing the cell suspension between pipetting to maintain an even cell density.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, you can leave the outer wells empty and fill them with sterile PBS or medium.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing bubbles.
-
Incomplete Reagent Mixing: After adding reagents like MTT or WST-1, gently tap the plate to ensure even distribution without disturbing the cell layer.
-
References
Technical Support Center: (24R)-MC 976 & Other Hydrophobic Vitamin D Analogs
Welcome to the technical support center for (24R)-MC 976 and other hydrophobic vitamin D analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common issues with compound precipitation in cell culture media.
Note: this compound is presumed to be a hydrophobic vitamin D analog. The guidance provided is based on best practices for handling such compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. It typically occurs when the compound's concentration exceeds its solubility limit in the final solution. This is often caused by a phenomenon known as "solvent shifting," where a compound dissolved in a high-concentration organic stock solution crashes out when diluted into the aqueous medium.[1][2]
Q2: What is the best organic solvent to use for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended solvents for dissolving hydrophobic compounds for in-vitro use.[3][4] The choice depends on the specific compound's solubility and the tolerance of your cell line to the solvent. Always use the highest purity, anhydrous grade of solvent to prepare stock solutions.
Q3: How can I determine the maximum concentration of this compound I can use in my media without precipitation?
A3: You can determine the maximum soluble concentration empirically. Start by preparing a high-concentration stock solution in DMSO or ethanol. Then, perform a serial dilution of this stock into your specific cell culture medium (with serum, if applicable). Visually inspect for precipitation (cloudiness or visible particles) immediately and after a period of incubation (e.g., 24 hours) at 37°C. The highest concentration that remains clear is your working maximum.
Q4: What is the role of serum (e.g., FBS) in the media, and how does it affect the solubility of my compound?
A4: Serum contains proteins, most notably albumin, which can bind to hydrophobic compounds and act as a carrier, thereby increasing their apparent solubility in the medium.[5][6] This is why compounds may sometimes show better solubility in complete media (containing serum) compared to basal or serum-free media.[7] However, this effect has its limits and should not be solely relied upon to prevent precipitation at high concentrations.
Q5: Should I be concerned about the final concentration of the organic solvent in my experiment?
A5: Absolutely. High concentrations of organic solvents like DMSO or ethanol can be toxic to cells and may influence experimental outcomes.[1][8] It is critical to keep the final solvent concentration in your culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[4][9] Remember to include a vehicle control in your experiments with the same final solvent concentration as your treated samples.
Troubleshooting Guide: Precipitation Issues
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Probable Cause | Solution(s) |
| Immediate Precipitation | The compound's aqueous solubility limit was exceeded upon direct dilution. | 1. Use a Step-Wise Dilution Protocol: Avoid adding the concentrated stock directly to the final volume of media. Prepare an intermediate dilution in media or a buffer first.[2][9] 2. Lower the Final Concentration: Your target experimental concentration may be too high. 3. Increase Mixing: Add the stock solution to the media while gently vortexing or swirling to promote rapid dispersion.[2] |
| Precipitation Over Time | The compound is slowly crystallizing or aggregating out of the solution. | 1. Reduce Final Concentration: The working solution may be supersaturated and unstable. 2. Pre-warm Media: Ensure your stock solution and media are at the same temperature (e.g., 37°C) before mixing to avoid temperature shock-induced precipitation.[9] 3. Consider Solubilizing Agents: For persistent issues, agents like non-ionic surfactants (e.g., Tween 20, Tween 80) or cyclodextrins can be used, but must be tested for cell toxicity.[4][10] |
| Inconsistent Results | Variable precipitation is leading to inconsistent effective concentrations of the compound. | 1. Standardize the Protocol: Ensure the exact same procedure for preparing the final working solution is used every time.[2] 2. Prepare Fresh Solutions: Do not use old working solutions where the compound may have started to precipitate. Prepare fresh from the stock solution for each experiment. 3. Visually Inspect: Always check your media for any signs of precipitation before adding it to your cells. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a standard 10 mM stock solution of this compound (assuming a molecular weight of ~400 g/mol ; adjust as needed).
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. For 1 mg of a 400 g/mol compound, this would be 250 µL of DMSO.
-
Dissolution: Vortex the vial vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C, protected from light.
Protocol 2: Recommended Method for Diluting Stock Solution into Cell Culture Media
This protocol uses a step-wise dilution method to minimize precipitation when preparing a final working concentration of 1 µM.
-
Thaw and Pre-warm: Thaw a single aliquot of the 10 mM stock solution on ice. Pre-warm your complete cell culture medium to 37°C.[9]
-
Prepare Intermediate Dilution: Create a 100 µM intermediate solution. Add 5 µL of the 10 mM stock solution to 495 µL of the pre-warmed complete medium. Vortex gently but immediately to mix. This creates a 1:100 dilution.
-
Prepare Final Working Solution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete medium to reach the final desired concentration of 1 µM. This results in a final DMSO concentration of 0.01%.
-
Verification: Gently mix and visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visual Guides
Signaling Pathway & Experimental Workflow
The following diagrams illustrate key processes.
Caption: Recommended workflow for preparing and using this compound in cell culture.
Caption: Conceptual diagram of compound solubilization versus precipitation in media.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Stereospecific Activity of MC 976: A Comparative Analysis of (24R) and (24S) Epimers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical in the pursuit of potent and selective therapeutics. This guide provides a comparative overview of the (24R)-MC 976 and (24S)-MC 976 vitamin D3 analogues, focusing on their differential biological activities. Due to the limited availability of direct comparative studies in the public domain, this guide synthesizes general knowledge on the structure-activity relationships of vitamin D analogues and outlines the established experimental protocols to evaluate their efficacy.
Vitamin D3 and its analogues are crucial regulators of a plethora of physiological processes, extending beyond their classical role in calcium and phosphorus homeostasis. These compounds exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous target genes. The three-dimensional structure of these analogues, particularly the stereochemistry of the side chain, plays a pivotal role in their interaction with the VDR and their subsequent biological activity.
Data Presentation
To facilitate a direct comparison of the biological activities of this compound and (24S)-MC 976, the following table structure is proposed for the presentation of quantitative data. Researchers generating experimental data on these compounds are encouraged to populate this table to build a comprehensive comparative profile.
| Biological Activity | Assay Type | This compound (EC₅₀/IC₅₀) | (24S)-MC 976 (EC₅₀/IC₅₀) | Reference Compound (e.g., Calcitriol) (EC₅₀/IC₅₀) |
| VDR Binding Affinity | Competitive Radioligand Binding Assay | Data not available | Data not available | Data not available |
| Transcriptional Activity | Reporter Gene Assay (e.g., VDRE-luciferase) | Data not available | Data not available | Data not available |
| Antiproliferative Activity | MTT Assay (e.g., in MCF-7 cells) | Data not available | Data not available | Data not available |
| Induction of Cell Differentiation | (e.g., Nitroblue Tetrazolium Reduction in HL-60 cells) | Data not available | Data not available | Data not available |
| Target Gene Regulation | qPCR (e.g., for CYP24A1, CAMP) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing and comparing the activity of this compound and (24S)-MC 976.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound and (24S)-MC 976 for the VDR.
Methodology:
-
Preparation of VDR: Recombinant human VDR is expressed and purified.
-
Radioligand: [³H]-Calcitriol (1,25-dihydroxyvitamin D3) is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer containing agents to stabilize the receptor and reduce non-specific binding is used.
-
Procedure:
-
A constant amount of recombinant VDR and [³H]-Calcitriol are incubated in the assay buffer.
-
Increasing concentrations of unlabeled competitor ligands (this compound, (24S)-MC 976, or unlabeled Calcitriol) are added to the incubation mixture.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.
MTT Cell Proliferation Assay
Objective: To assess the antiproliferative effects of this compound and (24S)-MC 976 on cancer cell lines (e.g., MCF-7 breast cancer cells).
Methodology:
-
Cell Culture: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, (24S)-MC 976, or a reference compound for a specified period (e.g., 72-96 hours).
-
MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the ability of this compound and (24S)-MC 976 to regulate the expression of VDR target genes (e.g., CYP24A1, a catabolic enzyme, and CAMP, an antimicrobial peptide).
Methodology:
-
Cell Treatment: Target cells (e.g., human keratinocytes or colon cancer cells) are treated with the compounds for a specific duration.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes and a reference (housekeeping) gene.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene and compared to the vehicle-treated control.
Mandatory Visualization
To illustrate the fundamental mechanism of action and the experimental workflow for comparing these compounds, the following diagrams are provided.
Caption: VDR signaling pathway initiated by MC 976 binding.
Caption: Workflow for comparing (24R) and (24S)-MC 976 activity.
(24R)-MC 976 vs. Calcitriol: A Comparative Analysis of Efficacy and Side Effects
A comparative analysis of the vitamin D analog (24R)-MC 976 and the active form of vitamin D, calcitriol, is currently hindered by a significant lack of publicly available scientific data for this compound. Extensive searches for preclinical and clinical studies, efficacy data, side effect profiles, and mechanism of action for this compound have yielded no specific peer-reviewed research. The compound is identified as a vitamin D3 derivative, but its biological activity and therapeutic potential remain uncharacterized in the accessible scientific literature.
This guide, therefore, will provide a comprehensive overview of the well-established efficacy and side effect profile of calcitriol, supported by experimental data. Additionally, it will briefly discuss a related compound, (24R),25-dihydroxyvitamin D3, which may offer some insight into the potential activity of vitamin D analogs with modifications at the 24-position.
Calcitriol: The Biologically Active Form of Vitamin D
Calcitriol, the hormonally active form of vitamin D, is a crucial regulator of calcium and phosphate homeostasis. It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.
Efficacy of Calcitriol
The primary therapeutic application of calcitriol is in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD). Its efficacy is primarily measured by its ability to suppress parathyroid hormone (PTH) levels.
Table 1: Efficacy of Calcitriol in Suppressing Parathyroid Hormone (PTH)
| Study Population | Intervention | Duration | PTH Reduction | Reference |
| Hemodialysis patients with short-term hyperparathyroidism (PTH > 800 pg/ml on ≤3 occasions) | Intravenous calcitriol (mean weekly dose: 5.4 ± 1.2 µg) | Not specified | Suppressed to <200 pg/ml | [1] |
| Hemodialysis patients with long-term hyperparathyroidism (PTH > 800 pg/ml on >3 occasions) | Intravenous calcitriol (mean weekly dose: 11.4 ± 1.8 µg) | Not specified | Suppressed to <200 pg/ml | [1] |
| Rats with experimental CKD | Calcitriol (80 ng/kg/day) | 1 week | Significant suppression compared to untreated rats | [2][3] |
| Rats with CKD | Calcitriol treatment | Not specified | 60% suppression of PTH levels | [4] |
Side Effects of Calcitriol
The most significant and dose-limiting side effect of calcitriol therapy is hypercalcemia, an abnormally high level of calcium in the blood. Hyperphosphatemia can also occur, particularly in patients with renal impairment.
Table 2: Side Effects Associated with Calcitriol Treatment
| Study Population | Intervention | Adverse Event | Incidence/Severity | Reference |
| Hemodialysis patients | Intermittent intravenous calcitriol (2 µg post-dialysis) | Hypercalcemia | 11 episodes in 8 patients | |
| Hemodialysis patients | Intermittent oral calcitriol (2 µg post-dialysis) | Hypercalcemia | 10 episodes in 7 patients | |
| Rats with experimental CKD | Calcitriol (20-80 ng/kg/day) | Increased serum calcium | 27%-53% elevation | [2][3] |
| Patients with advanced malignancy | Subcutaneous calcitriol | Dose-limiting hypercalcemia | Defined as symptomatic hypercalcemia at ≥10.5 mg/dl or asymptomatic at ≥12.0 mg/dl | [5] |
Signaling Pathway of Calcitriol
Calcitriol mediates its genomic effects by binding to the VDR in the nucleus of target cells. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Calcitriol signaling pathway.
Experimental Protocols
PTH Suppression in Experimental CKD
In a study investigating the effects of calcitriol in rats with experimentally induced CKD, the following protocol was used.[2][3] CKD was induced using a high adenine diet (0.25%). The rats were then treated with different dosing strategies of calcitriol, including 20 ng/kg and 80 ng/kg administered once daily.[2][3] Blood samples were collected to measure circulating levels of PTH, calcium, and phosphate.[2][3]
Assessment of Hypercalcemia in a Phase I Clinical Trial
In a Phase I trial of calcitriol in patients with advanced malignancy, dose-limiting toxicity was defined as symptomatic hypercalcemia at any serum calcium level of ≥10.5 mg/dl or a calcium level of ≥12.0 mg/dl, even if asymptomatic.[5] Patients were monitored for at least 2 weeks at each dose level before escalating to the next dose.[5]
The Case of (24R),25-dihydroxyvitamin D3
While no data exists for this compound, a study on the related compound 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3] provides some context for vitamin D analogs modified at the 24-position. This research indicated that the binding of 24R,25(OH)2D3-liganded VDR to the vitamin D responsive element (VDRE) was weak, even at concentrations 100,000-fold higher than that of calcitriol. However, the presence of a nuclear accessory factor enhanced this binding. This suggests that while VDR binding affinity may be low, some level of transcriptional activation is possible. It is crucial to note that it is unknown if this compound shares these properties.
Conclusion
A direct and evidence-based comparison of the efficacy and side effects of this compound and calcitriol is not feasible due to the absence of published scientific data for this compound. Calcitriol is a well-characterized therapeutic agent, primarily used for the suppression of PTH in CKD, with hypercalcemia being its main dose-limiting side effect. The biological activities of this compound remain to be elucidated through future preclinical and clinical research. Until such data becomes available, any comparison would be purely speculative. Researchers and drug development professionals are advised to rely on the extensive existing literature for calcitriol and await future publications on this compound for a scientifically valid comparison.
References
- 1. Suppression of hyperparathyroidism by calcitriol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTH suppression by calcitriol does not predict off‐target actions in experimental CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. aacrjournals.org [aacrjournals.org]
Efficacy of (24R)-MC 976 vs. Other VDR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the Vitamin D Receptor (VDR) agonist (24R)-MC 976 and other prominent VDR agonists, including Calcitriol, Paricalcitol, and Calcipotriol. While direct comparative preclinical and clinical data for this compound is limited in publicly available literature, this guide synthesizes available information and presents a broader comparison of well-characterized VDR agonists to offer a valuable resource for researchers in the field.
Introduction to Vitamin D Receptor Agonists
Vitamin D Receptor (VDR) agonists are a class of compounds that bind to and activate the VDR, a nuclear transcription factor that regulates a multitude of cellular processes.[1] The endogenous VDR agonist is Calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D.[2] VDR activation leads to the modulation of gene expression involved in calcium and phosphate homeostasis, as well as cellular proliferation, differentiation, and immune responses.[3] Synthetic VDR agonists have been developed to optimize the therapeutic window, aiming to maximize desired effects (e.g., anti-proliferative, anti-inflammatory) while minimizing side effects such as hypercalcemia.[4]
This compound: An Overview
This compound is a synthetic Vitamin D3 analog characterized by modifications in the side chain, including a cyclopropane ring. While specific efficacy data for this compound is scarce, a related compound, MC 969, which also contains a cyclopropane ring, was investigated for its metabolism.[5] This structural modification is intended to alter the metabolic profile and potentially dissociate the calcemic effects from other therapeutic activities. Research on other cyclopropane-containing Vitamin D analogs suggests that such modifications can lead to compounds with altered biological activity profiles.[6][7]
Comparative Efficacy of VDR Agonists
The following tables summarize the available quantitative data for well-characterized VDR agonists across key preclinical parameters. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
Table 1: VDR Binding Affinity and In Vitro Efficacy
| VDR Agonist | Relative VDR Binding Affinity (vs. Calcitriol) | IC50 for Inhibition of Keratinocyte Proliferation | Induction of Differentiation (HL-60 cells) | Reference |
| Calcitriol | 100% | ~10⁻⁹ M | High | [8] |
| Paricalcitol | Similar to Calcitriol | Effective, with lower calcemic potential | Similar to Calcitriol | [9] |
| Calcipotriol (MC 903) | Similar to Calcitriol | ~10⁻⁹ M | High | [8][9] |
| This compound | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy and Calcemic Effects
| VDR Agonist | Therapeutic Application | Efficacy in Psoriasis Models | Calcemic Potential | Reference |
| Calcitriol | Psoriasis, Secondary Hyperparathyroidism | Effective | High | [8][10] |
| Paricalcitol | Secondary Hyperparathyroidism | - | Lower than Calcitriol | [9] |
| Calcipotriol (MC 903) | Psoriasis | Highly effective | ~200 times less than Calcitriol | [8][11] |
| This compound | Investigational | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize VDR agonists.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the VDR compared to a radiolabeled standard (e.g., [³H]-Calcitriol).
Methodology:
-
Preparation of VDR: Recombinant human VDR is used.
-
Incubation: A fixed concentration of [³H]-Calcitriol is incubated with the VDR in the presence of varying concentrations of the unlabeled test compound (e.g., this compound) or a known competitor (unlabeled Calcitriol).
-
Separation: Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Calcitriol (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of unlabeled Calcitriol.
Keratinocyte Proliferation Assay
Objective: To assess the anti-proliferative activity of VDR agonists on human keratinocytes, a key mechanism in the treatment of psoriasis.
Methodology:
-
Cell Culture: Primary human keratinocytes or a keratinocyte cell line (e.g., HaCaT) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the VDR agonist (e.g., this compound, Calcitriol) for a defined period (e.g., 72 hours).
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as the MTT or BrdU incorporation assay, or by direct cell counting.
-
Data Analysis: The concentration of the agonist that inhibits cell proliferation by 50% (IC50) is determined.
HL-60 Cell Differentiation Assay
Objective: To evaluate the pro-differentiative capacity of VDR agonists, a hallmark of their potential anti-cancer activity.
Methodology:
-
Cell Culture: The human promyelocytic leukemia cell line HL-60 is maintained in suspension culture.[5][6]
-
Induction of Differentiation: HL-60 cells are treated with different concentrations of the VDR agonist for 4-5 days.
-
Assessment of Differentiation: Differentiation is quantified by measuring the percentage of cells that have matured into a macrophage/monocyte lineage. This is typically assessed by the Nitroblue Tetrazolium (NBT) reduction assay, which measures superoxide production in differentiated cells, or by flow cytometry analysis of cell surface markers (e.g., CD11b, CD14).
-
Data Analysis: The effective concentration that induces differentiation in 50% of the cells (EC50) is calculated.
Signaling Pathways and Experimental Workflows
VDR Signaling Pathway
The following diagram illustrates the canonical genomic signaling pathway of VDR agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of a cyclopropane-ring-containing analog of 1 alpha-hydroxyvitamin D3 in a hepatocyte cell model. Identification of 24-oxidized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of vitamin D-like inhibitors of CYP24 hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-20 cyclopropyl vitamin D3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of psoriasis with calcipotriol and other vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D Analogues for Psoriasis [webmd.com]
- 11. Improvement of psoriasis by a topical vitamin D3 analogue (MC 903) in a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming VDR-Dependent Signaling of (24R)-Hydroxylated Vitamin D Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Vitamin D Receptor (VDR)-dependent signaling of (24R)-hydroxylated vitamin D analogs. While specific experimental data for "(24R)-MC 976" is not publicly available, this document will objectively compare the performance of representative (24R)-hydroxylated analogs with the natural VDR ligand, calcitriol, based on available scientific literature. The guide includes supporting experimental data for related compounds, detailed experimental methodologies for key assays, and visualizations of signaling pathways and workflows.
Introduction to VDR-Dependent Signaling
The biological effects of vitamin D are primarily mediated by the active form, calcitriol (1α,25-dihydroxyvitamin D3), which binds to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling pathway is crucial for calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.
Synthetic vitamin D analogs are being developed to leverage these therapeutic effects while minimizing side effects such as hypercalcemia. Modifications to the vitamin D molecule, particularly at the C24 position of the side chain, can significantly alter its metabolic stability, VDR binding affinity, and transcriptional activity. (24R)-hydroxylation is one such modification aimed at creating analogs with improved therapeutic profiles.
Comparison of VDR Activation: (24R)-Analogs vs. Calcitriol
The introduction of a hydroxyl group at the 24R position can influence the interaction of vitamin D analogs with the VDR. While direct quantitative data for a compound specifically designated "this compound" is not found in the public domain, studies on other (24R)-hydroxylated analogs provide valuable insights into their VDR-dependent signaling.
VDR Binding Affinity
The binding affinity of a ligand to the VDR is a critical determinant of its biological potency. Competitive binding assays are commonly used to determine the relative affinity of an unlabeled compound by measuring its ability to displace a radiolabeled or fluorescently labeled VDR ligand.
Studies on 24R,25-dihydroxyvitamin D3 have shown that its binding to the VDR is weaker compared to calcitriol. However, the presence of a nuclear accessory factor (presumed to be RXR) enhances the binding of the 24R,25(OH)2D3-VDR complex to the VDRE. This suggests that while the initial interaction with the VDR might be weaker, the formation of the heterodimer and its subsequent DNA binding can still lead to a significant biological response.
Furthermore, research on synthetic analogs like 22S-butyl-1α,24R-dihydroxyvitamin D3 has highlighted the importance of the 24R-hydroxyl group in forming a key hydrogen bond with the VDR. This interaction contributes to the stability of the VDR-ligand complex and facilitates the recruitment of coactivators, which is essential for initiating gene transcription.
Transcriptional Activity
The ultimate measure of a VDR agonist's efficacy is its ability to induce the transcription of target genes. Luciferase reporter gene assays are a standard method for quantifying the transcriptional activity of VDR ligands. In these assays, cells are transfected with a plasmid containing a luciferase gene under the control of a VDRE-containing promoter. The amount of light produced by the luciferase enzyme is directly proportional to the level of VDR-mediated gene transcription.
Interestingly, the transactivation potency of some (24R)-hydroxylated analogs has been observed to be greater than what their in vitro VDR binding affinity might suggest. This indicates that factors beyond simple binding affinity, such as the stability of the VDR-RXR-VDRE complex and the efficiency of coactivator recruitment, play a significant role in their overall biological activity.
Data Presentation
The following table summarizes the comparative VDR binding and transcriptional activity for representative C24-modified vitamin D analogs relative to calcitriol, based on available literature. It is important to note that these are examples from different studies and direct comparison between all analogs may not be straightforward.
| Compound | Relative VDR Binding Affinity (IC50) vs. Calcitriol | Relative Transcriptional Activity (EC50) vs. Calcitriol | Key Observations |
| Calcitriol (1α,25(OH)₂D₃) | 1 (Reference) | 1 (Reference) | Natural high-affinity VDR ligand. |
| 24R,25(OH)₂D₃ | Lower | Potent, but generally lower than calcitriol | Weak in vitro binding, but significant transactivation. |
| 22S-butyl-1α,24R-dihydroxyvitamin D₃ | Data not consistently reported in relative terms | Agonistic activity recovered compared to 25,26,27-trinor analog | 24R-OH group is crucial for agonistic activity. |
| 24-oxo-Calcitriol | Similar to or higher than calcitriol | Similar to or higher than calcitriol | Metabolite with potent antiproliferative activity. |
Experimental Protocols
VDR Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for the VDR.
Principle: This assay measures the ability of an unlabeled test compound to compete with a labeled VDR ligand (e.g., [³H]-calcitriol or a fluorescently labeled analog) for binding to the VDR. The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined.
Materials:
-
Purified recombinant full-length human VDR
-
Labeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃)
-
Unlabeled calcitriol (for standard curve)
-
Test compound (this compound or other analogs)
-
Assay buffer (e.g., Tris-based buffer with additives like DTT, BSA)
-
Hydroxylapatite slurry or scintillation proximity assay (SPA) beads
-
Scintillation vials and fluid (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Prepare a dilution series of the unlabeled calcitriol standard and the test compound.
-
In assay tubes or a microplate, add the assay buffer, a fixed concentration of the labeled VDR ligand, and the diluted standard or test compound.
-
Add a fixed concentration of purified VDR to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separate the VDR-bound labeled ligand from the free labeled ligand. For radiolabeled assays, this is often done by adding a hydroxylapatite slurry, which binds the VDR complex, followed by centrifugation and washing. For SPA, the VDR is captured on beads that emit light when the radiolabel is in close proximity.
-
Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence reader.
-
Plot the percentage of bound labeled ligand against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Luciferase Reporter Gene Assay for VDR Activation
Objective: To quantify the ability of a test compound to activate VDR-mediated gene transcription.
Principle: This cell-based assay utilizes a reporter gene (luciferase) linked to a promoter containing VDREs. Activation of the VDR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of transcriptional activity.
Materials:
-
A suitable mammalian cell line that expresses VDR (e.g., HEK293, MCF-7, HepG2).
-
A reporter plasmid containing a VDRE-driven luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Calcitriol (for positive control).
-
Test compound (this compound or other analogs).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the VDRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After a post-transfection incubation period (e.g., 24 hours), replace the medium with fresh medium containing a dilution series of the test compound or calcitriol.
-
Incubate the cells for a further period (e.g., 18-24 hours) to allow for VDR activation and luciferase expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the resulting dose-response curve.
Mandatory Visualization
Caption: VDR-dependent signaling pathway.
References
Reproducibility of (24R)-MC 976 Experimental Results: A Comparative Guide
(24R)-MC 976 , also known as Tacalcitol or PRI-2191 , is a synthetic analog of vitamin D3. This guide provides a comparative analysis of its experimental reproducibility, focusing on its anti-proliferative and pro-differentiating effects relative to other vitamin D analogs like Calcitriol (the active form of vitamin D3) and Calcipotriol. The information is intended for researchers, scientists, and drug development professionals.
Comparative Performance Data
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, comparing its efficacy with other vitamin D analogs.
Table 1: Anti-proliferative Activity of this compound and Other Vitamin D Analogs in Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Notes |
| Breast Cancer | |||
| MCF-7 | This compound (PRI-2191) | Not explicitly quantified, but showed regulation of growth.[1] | Regulates the growth of estrogen receptor-positive cells.[1] |
| T47D | This compound (PRI-2191) | Not explicitly quantified, but showed regulation of growth.[1] | Regulates the growth of estrogen receptor-positive cells.[1] |
| SKBR-3 | This compound (PRI-2191) | Not explicitly quantified, but showed regulation of growth.[1] | Regulates the growth of HER-2-positive cells.[1] |
| MDA-MB-231 | This compound (PRI-2191) | Not explicitly quantified, but showed regulation of growth.[1] | Regulates the growth of triple-negative breast cancer cells.[1] |
| Leukemia | |||
| MV-4-11 | Calcitriol | Sensitive | Sensitive to both Calcitriol and Tacalcitol.[2] |
| This compound (Tacalcitol) | Sensitive | Sensitive to both Calcitriol and Tacalcitol.[2] | |
| THP-1 | Calcitriol | Sensitive | Sensitive to both Calcitriol and Tacalcitol.[2] |
| This compound (Tacalcitol) | Sensitive | Sensitive to both Calcitriol and Tacalcitol.[2] | |
| HL-60 | Calcitriol | Sensitive | Sensitive to both Calcitriol and Tacalcitol.[2] |
| This compound (Tacalcitol) | Sensitive | Sensitive to both Calcitriol and Tacalcitol.[2] | |
| Colorectal Cancer | |||
| HT-29 | This compound (PRI-2191) | Potentiates 5-FU activity. | Downregulates thymidylate synthase.[3] |
Table 2: In Vivo Antitumor Activity and Calcemic Effects
| Animal Model | Compound | Dosage | Antitumor Effect | Serum Calcium Increase (vs. Control) |
| 16/C Mouse Mammary Cancer | Calcitriol | 10 µg/kg/day (s.c.) | No significant effect on tumor growth.[4] | 111% |
| This compound (PRI-2191) | 10 µg/kg/day (s.c.) | Reduced tumor volume to 41% of control.[4] | 89% | |
| Calcitriol | Not specified (p.o.) | - | 78% | |
| This compound (PRI-2191) | Not specified (p.o.) | - | 47% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the literature for this compound.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well in 150 µL of culture medium.[4] Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Treat cells with various concentrations of this compound or other vitamin D analogs for 24, 48, or 72 hours.[4] A vehicle control (e.g., DMSO, ethanol) should be included.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., VDR, CYP24A1, E-cadherin, ZO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[7]
Signaling Pathways and Mechanisms of Action
This compound, like other vitamin D analogs, exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.
Caption: VDR signaling pathway of this compound.
The binding of this compound to the VDR leads to a conformational change and heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell cycle regulation, differentiation, and apoptosis.
Experimental Workflow for Evaluating Anti-proliferative Effects
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of this compound.
Caption: Workflow for anti-proliferative activity assessment.
This standardized workflow ensures that the evaluation of this compound's anti-proliferative effects is conducted in a systematic and reproducible manner, allowing for reliable comparison with other compounds.
References
- 1. Vitamin D Compounds PRI-2191 and PRI-2205 Enhance Anastrozole Activity in Human Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tacalcitol increases the sensitivity of colorectal cancer cells to 5-fluorouracil by downregulating the thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wcrj.net [wcrj.net]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: (24R)-MC 976 (Tacalcitol) vs. Other Vitamin D Analogs in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (24R)-MC 976, also known as Tacalcitol or (24R)-1,24-dihydroxyvitamin D3, against other prominent vitamin D compounds, primarily Calcitriol (1,25-dihydroxyvitamin D3). The focus is on their preclinical performance, specifically their antiproliferative and calcemic activities, supported by experimental data.
Executive Summary
Vitamin D analogs are a class of compounds investigated for their potent antiproliferative and pro-differentiative effects, particularly in the context of cancer and hyperproliferative skin disorders like psoriasis. A significant challenge in their therapeutic application is the associated risk of hypercalcemia. This compound (Tacalcitol) has emerged as a promising analog designed to dissociate these antiproliferative benefits from calcemic side effects. This guide synthesizes available preclinical data to offer a direct comparison of this compound with Calcitriol and other analogs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from head-to-head and comparative studies.
Table 1: In Vitro Antiproliferative Activity (IC50 Values)
| Cell Line | Compound | IC50 (nM) | Reference |
| Myeloid Cancer Cells | |||
| MV-4-11 (Acute Myelomonocytic Leukemia) | Tacalcitol | Value not explicitly stated, but high sensitivity reported | [1] |
| Calcitriol | Value not explicitly stated, but high sensitivity reported | [1] | |
| Thp-1 (Acute Monocytic Leukemia) | Tacalcitol | Value not explicitly stated, but high sensitivity reported | [1] |
| Calcitriol | Value not explicitly stated, but high sensitivity reported | [1] | |
| HL-60 (Acute Myeloid Leukemia) | Tacalcitol | Value not explicitly stated, but high sensitivity reported | [1] |
| Calcitriol | Value not explicitly stated, but high sensitivity reported | [1] | |
| Glioblastoma Cells | |||
| T98G | Tacalcitol | Dose-dependent decrease in viability (1 nM - 10 µM) | [2] |
| Calcipotriol | Dose-dependent decrease in viability (1 nM - 10 µM) | [2] |
Note: While a direct IC50 value comparison table is ideal, some studies report high sensitivity without providing specific numerical data. The provided information indicates comparable or potent antiproliferative effects of Tacalcitol.
Table 2: Comparative Calcemic Effects
| Study Type | Compound | Observation | Reference |
| Clinical Study (Psoriasis) | Tacalcitol (once daily) | No adverse effects on calcium metabolism. | [3] |
| Calcipotriol (twice daily) | No adverse effects on calcium metabolism. | [3] | |
| Long-term Clinical Study (Psoriasis) | Tacalcitol | No relevant disturbance of calcium homeostasis. | [4] |
| Review | Tacalcitol | Lower risk of inducing hypercalcemia compared to other analogs. | [5] |
| Review | Maxacalcitol | 60 times less calcemic than Calcitriol. | [5] |
| Clinical Study (Psoriasis) | Calcitriol | Significantly better safety profile (fewer dermatological adverse events) compared to Calcipotriol. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Antiproliferative Assays (SRB and MTT)
A common method to assess the antiproliferative activity of compounds like this compound is through cell viability assays such as the Sulforhodamine B (SRB) or MTT assay.[7]
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the vitamin D analogs (e.g., this compound, Calcitriol) and incubated for a specified period (e.g., 120 hours).[1][8]
-
Cell Fixation (SRB Assay): For the SRB assay, cells are fixed with trichloroacetic acid.
-
Staining (SRB Assay): The fixed cells are stained with Sulforhodamine B dye.
-
Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is read on a plate reader.
-
MTT Assay alternative: In the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the wells. Viable cells with active mitochondria reduce the MTT to formazan, which is then solubilized and the absorbance is measured.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Hypercalcemia Assay
To evaluate the calcemic side effects of vitamin D analogs, animal models are commonly used.
General Protocol:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The animals are administered with the vitamin D analogs (e.g., this compound, Calcitriol) via a specific route (e.g., subcutaneous injection) and at various doses for a defined period.[8]
-
Blood Sampling: Blood samples are collected at regular intervals.
-
Serum Calcium Measurement: The serum is separated, and the concentration of calcium is determined using a calcium analyzer.
-
Data Analysis: The serum calcium levels of the treated groups are compared to those of a vehicle-treated control group to assess the hypercalcemic potential of the compounds.[4]
Mandatory Visualizations
Signaling Pathway Diagrams
The biological effects of this compound and Calcitriol are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.
Caption: General signaling pathway of Vitamin D analogs.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical comparison of vitamin D analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Once daily treatment of psoriasis with tacalcitol compared with twice daily treatment with calcipotriol. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of tacalcitol ointment in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An investigator-masked comparison of the efficacy and safety of twice daily applications of calcitriol 3 microg/g ointment vs. calcipotriol 50 microg/g ointment in subjects with mild to moderate chronic plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of vitamin D compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D analogs enhance the anticancer activity of 5-fluorouracil in an in vivo mouse colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Frontier of Non-Calcemic Vitamin D Receptor Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for therapies that harness the potent anti-proliferative, pro-differentiative, and immunomodulatory actions of the Vitamin D Receptor (VDR) without inducing hypercalcemia remains a significant challenge. This guide provides an objective comparison of prominent non-calcemic VDR ligands, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its pleiotropic effects by binding to the VDR, a nuclear transcription factor.[1] While its potent regulatory activities hold therapeutic promise for a range of diseases including cancer, psoriasis, and autoimmune disorders, the clinical utility of calcitriol is hampered by its calcemic effects at therapeutic doses.[2][3] This has spurred the development of synthetic VDR ligands, or analogs, designed to dissociate the beneficial non-calcemic actions from the dose-limiting hypercalcemia.[1]
These non-calcemic VDR ligands represent a diverse class of molecules engineered to selectively modulate VDR activity, offering a promising avenue for therapeutic intervention in a variety of pathological conditions.[2] This guide delves into the comparative clinical potential of several key non-calcemic VDR ligands, providing a comprehensive overview of their biological activities and the experimental frameworks used for their evaluation.
Comparative Analysis of Non-Calcemic VDR Ligands
The development of non-calcemic VDR ligands has yielded several promising candidates, each with a unique profile of VDR binding, transcriptional activity, and in vivo calcemic potential. The following tables summarize the available quantitative data for a selection of these compounds compared to the natural ligand, calcitriol.
Table 1: In Vitro Activity of Non-Calcemic VDR Ligands
| Ligand | VDR Binding Affinity (Relative to Calcitriol) | Transcriptional Activation (Relative Potency to Calcitriol) | Key Non-Calcemic Therapeutic Target(s) |
| Calcitriol | 100% (Reference) | 100% (Reference) | - |
| Calcipotriol | Comparable to Calcitriol[4] | As potent as Calcitriol[5] | Psoriasis[5] |
| Maxacalcitol | High | ~10 times more effective at suppressing keratinocyte proliferation than calcipotriol[6] | Psoriasis, Secondary Hyperparathyroidism[6] |
| Paricalcitol | Lower than Calcitriol | Less potent than Calcitriol in some systems | Secondary Hyperparathyroidism[7] |
| Seocalcitol (EB 1089) | Lower than Calcitriol | 50-200 times more potent in regulating cell growth and differentiation[2] | Cancer (e.g., Hepatocellular Carcinoma)[2] |
| Inecalcitol | Lower than Calcitriol | Significantly more potent antiproliferative activity in breast cancer cell lines (IC50: 2.5-63 nM vs 0.12->20 µM for Calcitriol)[8] | Breast Cancer[8] |
| QW-1624F2-2 | Lower than 1,25(OH)2D3 | Potent antiproliferative effects in skin tumor models[9] | Cancer (e.g., Breast Cancer, Skin Cancer)[1][9] |
| LY2108491 | Binds to the same pocket as 1,25-(OH)2D3 | Potent agonist in keratinocytes and osteoblasts, poor activity in intestinal cells[10] | Psoriasis[10] |
Table 2: In Vivo Calcemic Activity of Non-Calcemic VDR Ligands
| Ligand | Calcemic Activity (Relative to Calcitriol) | Species/Model | Key Findings |
| Calcitriol | High (Reference) | Various | Dose-dependent hypercalcemia |
| Calcipotriol | 100-200 times lower[5][11] | Rats | Significantly reduced calcemic activity after oral and intravenous administration.[5] |
| Maxacalcitol | Lower | Humans (Rheumatoid Arthritis clinical trial) | Did not induce hypercalcemia, unlike calcitriol.[6] |
| Paricalcitol | Significantly lower[7][12] | Hemodialysis patients | Less calcemic effect than calcitriol with comparable PTH suppression.[7] |
| Doxercalciferol | Lower[13] | Chronic Kidney Disease patients | Fewer episodes of hypercalcemia compared to calcitriol.[13] |
| Seocalcitol (EB 1089) | Reduced[2][14] | Rats, Humans (Cancer patients) | Less calcemic than calcitriol in vivo.[2][14] |
| QW-1624F2-2 | ~100 times lower[9] | Rats | Significantly less calcemic when administered at 1 µg/kg.[9] |
| LY2108491 | Significantly lower | Mice | Showed less potency in inducing hypercalcemia via oral or topical administration.[10] |
Experimental Protocols
The evaluation of non-calcemic VDR ligands relies on a series of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the comparative analysis.
Competitive VDR Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand, typically [³H]-1α,25(OH)₂D₃.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.
Methodology:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells are used as the source of the receptor.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) is used at a concentration at or below its dissociation constant (Kd).
-
Incubation: A constant concentration of the radioligand and VDR is incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as hydroxyapatite (HAP) binding or glass fiber filter filtration.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[15]
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to act as a VDR agonist or antagonist by quantifying the transcriptional activation of a reporter gene under the control of a VDR-responsive promoter.
Objective: To determine the potency (EC₅₀) of a VDR agonist or the inhibitory capacity (IC₅₀) of a VDR antagonist.
Methodology:
-
Reporter Cell Line: A suitable human cell line (e.g., HEK293, MCF-7) is transiently or stably transfected with two plasmids:
-
Cell Treatment: The transfected cells are treated with varying concentrations of the test compound (for agonist activity) or with a fixed concentration of a known VDR agonist (like calcitriol) in the presence of varying concentrations of the test compound (for antagonist activity).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for VDR activation and reporter gene expression.[19]
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The relative light units (RLU) are plotted against the log concentration of the test compound. For agonists, the EC₅₀ (the concentration that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve. For antagonists, the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response) is calculated.[4][20]
In Vivo Hypercalcemia Assessment in Rodents
This assay evaluates the calcemic potential of a VDR ligand by measuring changes in serum calcium levels in rodents following administration of the compound.
Objective: To determine the dose-response relationship for the hypercalcemic effect of a VDR ligand.
Methodology:
-
Animal Model: Typically, mice or rats are used for this assay.
-
Compound Administration: The test compound and a vehicle control are administered to different groups of animals, usually via oral gavage or intraperitoneal injection, at various doses.
-
Blood Sampling: Blood samples are collected at specific time points after compound administration (e.g., 24, 48, and 72 hours).
-
Serum Calcium Measurement: Serum is separated from the blood, and the concentration of ionized or total calcium is measured using a calcium analyzer or colorimetric assays.
-
Data Analysis: The mean serum calcium levels for each treatment group are compared to the vehicle control group. The dose of the compound that causes a statistically significant increase in serum calcium is determined. A dose-response curve can be generated to compare the calcemic potency of different ligands.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the VDR signaling pathway and a typical experimental workflow for the evaluation of non-calcemic VDR ligands.
Caption: VDR Genomic Signaling Pathway.
Caption: Experimental Workflow for VDR Ligand Evaluation.
The development of non-calcemic VDR ligands has opened up new therapeutic possibilities for a wide range of diseases. By understanding the comparative efficacy and safety profiles of these compounds, as well as the experimental methodologies used for their evaluation, researchers and drug development professionals can better navigate the path towards novel and effective treatments that leverage the power of the Vitamin D endocrine system.
References
- 1. QW-1624F2-2, a synthetic analogue of 1,25-dihydroxyvitamin D3, enhances the response to other deltanoids and suppresses the invasiveness of human metastatic breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seocalcitol (EB 1089): a vitamin D analogue of anti-cancer potential. Background, design, synthesis, pre-clinical and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of calcipotriol with selected metabolites and analogues of vitamin D3: effects on cell growth regulation in vitro and calcium metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the Pharmacological Effects of Paricalcitol Versus Calcitriol on Secondary Hyperparathyroidism in the Dialysis Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor as a target for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. epistemonikos.org [epistemonikos.org]
- 12. Paricalcitol versus calcitriol in the treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Inhibition of prostate cancer metastasis in vivo: a comparison of 1,23-dihydroxyvitamin D (calcitriol) and EB1089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Protocols for the Safe Disposal of (24R)-MC 976
(24R)-MC 976 , a potent synthetic analog of vitamin D, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its high potency, all waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations is paramount for the safe management of this and similar research chemicals.
Core Principles for Disposal
The fundamental principle for managing waste from potent compounds like this compound is to prevent exposure and environmental release.[1][2] All generated waste, including contaminated personal protective equipment (PPE), empty containers, and solutions, must be segregated, clearly labeled, and disposed of through a licensed hazardous waste contractor.[3][4] Never dispose of this compound or its contaminated materials down the drain or in regular trash.[1][5]
Quantitative Disposal Data and Waste Management Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes the essential management and disposal parameters based on best practices for potent pharmaceutical compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste, potentially Acutely Hazardous | High potency of vitamin D analogs necessitates the highest level of caution in waste management. |
| Primary Disposal Method | High-temperature incineration by a licensed contractor | Ensures complete destruction of the potent compound, preventing environmental release.[3] |
| Container Type | Leak-proof, chemically compatible, and clearly labeled containers | Prevents spills and ensures proper identification and handling of hazardous waste.[6][7] |
| Empty Container Disposal | Triple rinse with a suitable solvent; collect rinsate as hazardous waste | For containers of acutely hazardous waste, triple rinsing is required to render the container "empty" under federal regulations. The rinsate must be collected as hazardous waste.[1] |
| Aqueous Waste | Collect separately from organic solvent waste; do not discharge to sanitary sewer | Prevents contamination of waterways and ensures compliance with wastewater regulations.[1] |
| Solid Waste (PPE, etc.) | Double-bag in sealed, labeled bags and place in a designated hazardous waste container | Minimizes the risk of exposure to contaminated materials during handling and disposal. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from initial waste generation to final collection.
Waste Segregation and Collection
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, such as a labeled section of a fume hood, for the collection of this compound waste.[6][7]
-
Use Appropriate Waste Containers:
-
Liquid Waste: Use a dedicated, leak-proof container with a secure screw-top cap that is chemically compatible with the solvents used. Do not overfill the container, leaving at least 10% headspace for expansion.[7]
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and pipette tips, in a designated, clearly labeled, and sealed bag or container.
-
Labeling Hazardous Waste
-
Properly Label All Containers: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Methanol/DCM solution," "contaminated gloves").[7] The date of accumulation should also be clearly marked.
Decontamination and Empty Container Management
-
Work Surface Decontamination: After handling this compound, decontaminate all work surfaces using an appropriate cleaning agent. Collect all cleaning materials (e.g., wipes) as hazardous solid waste.
-
Empty Container Disposal:
-
Triple rinse the original this compound container with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect all three rinses in the designated liquid hazardous waste container.[1]
-
After triple rinsing, deface or remove the original label from the empty container.[2]
-
Dispose of the "empty" container according to your institution's specific guidelines, which may still require it to be handled as hazardous waste.
-
Arranging for Waste Disposal
-
Schedule a Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's policy), arrange for a pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of a potent compound like this compound.
Caption: Workflow for Safe Handling and Disposal of Potent Compounds.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. ptb.de [ptb.de]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (24R)-MC 976
This guide provides crucial safety and logistical information for the handling and disposal of (24R)-MC 976, a vitamin D analog. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While the Material Safety Data Sheet (MSDS) for this compound does not list specific GHS hazard statements, it is prudent to handle this potent compound with a high degree of caution.[1] The following personal protective equipment is recommended to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.[2] | Protects skin from direct contact with the compound. Double-gloving is recommended for handling potent substances. |
| Gown | Disposable, polyethylene-coated polypropylene or other laminate material gown.[2] | Provides a barrier to protect clothing and skin from contamination. Cloth lab coats are not recommended as they can absorb the chemical.[2] |
| Eye Protection | Safety goggles and a face shield, or a full face-piece respirator.[2][3] | Protects eyes and face from splashes or airborne particles.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator.[2] | Necessary when handling the powder outside of a contained system to prevent inhalation.[1] |
| Head and Shoe Covers | Disposable head, hair, and shoe covers.[2] | Prevents contamination of hair and personal footwear. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is essential to ensure safety and prevent contamination.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound from preparation to post-handling cleanup.
Detailed Protocol for Handling this compound Powder
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure the designated handling area, preferably a chemical fume hood or a glove box, is clean and uncluttered.
-
Confirm that a chemical spill kit is readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a piece of weighing paper or a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Post-Handling:
-
Decontaminate the spatula and any other reusable equipment with an appropriate cleaning agent.
-
Dispose of the weighing paper, gloves, and any other disposable items in the designated hazardous waste container.
-
Clean the work area thoroughly.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: A workflow outlining the proper segregation, containment, and disposal of waste generated from handling this compound.
Disposal Guidelines:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and weighing paper, should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a puncture-resistant sharps container.
-
Final Disposal: All waste must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations. Maintain accurate records of all disposed waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
